m-PEG3-S-PEG1-C2-Boc
Description
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Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfanyl]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O6S/c1-16(2,3)22-15(17)5-6-19-11-13-23-14-12-21-10-9-20-8-7-18-4/h5-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLJIRCPJBEEDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCSCCOCCOCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Molecular Architecture: A Technical Guide to the PROTAC Linker m-PEG3-S-PEG1-C2-Boc
For Immediate Release
This technical guide provides a comprehensive overview of the structure, properties, and application of the bifunctional molecule m-PEG3-S-PEG1-C2-Boc, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and professionals in the field of drug development, this document elucidates the distinct components of the molecule and offers insights into its role in the synthesis of targeted protein degraders.
Executive Summary
This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule integral to the synthesis of PROTACs.[1][2][3][4] PROTACs are innovative therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] The linker element of a PROTAC is a critical determinant of its efficacy, influencing factors such as solubility, cell permeability, and the spatial orientation of the two ligands necessary for the formation of a stable and productive ternary complex. The specific structure of this compound, featuring a thioether bond and distinct PEG chain lengths, offers a unique combination of flexibility and chemical properties for the rational design of potent and selective protein degraders.
Molecular Structure and Components
The systematic name this compound delineates the precise arrangement of its constituent chemical moieties. A thorough understanding of each component is essential for appreciating its function within a PROTAC.
Structural Breakdown:
-
m-PEG3: This segment consists of a methoxy (B1213986) group (CH₃O-) capping a chain of three polyethylene glycol units. The general structure of a PEG unit is -(O-CH₂-CH₂)-. The methoxy cap prevents unwanted reactions at this terminus, while the PEG chain enhances the overall water solubility and biocompatibility of the molecule.
-
-S-: This denotes a thioether linkage, which is a stable covalent bond formed between a sulfur atom and two carbon atoms. Thioether bonds are generally resistant to hydrolysis and enzymatic degradation, contributing to the stability of the PROTAC molecule in vivo.
-
-PEG1-: A single polyethylene glycol unit, providing a short, flexible spacer within the linker.
-
-C2-: A two-carbon alkyl chain (ethane), which adds to the overall length and conformational flexibility of the linker.
-
-Boc: This is a tert-butyloxycarbonyl protecting group, a common acid-labile protecting group for amines in organic synthesis. The Boc group masks a reactive amine functionality, preventing it from participating in unintended side reactions during the synthesis of the PROTAC. It can be selectively removed under acidic conditions to reveal the free amine for subsequent conjugation to either the target protein ligand or the E3 ligase ligand.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₂O₆S | MedChemExpress |
| Molecular Weight | 352.49 g/mol | MedChemExpress |
The presence of the PEG chains confers hydrophilicity, which is advantageous for improving the solubility and pharmacokinetic profile of the resulting PROTAC. The thioether linkage provides metabolic stability.
Role in PROTAC Design and Synthesis
This compound serves as a heterobifunctional linker, a critical component that connects the two active ends of a PROTAC: the ligand that binds to the target protein of interest and the ligand that recruits an E3 ubiquitin ligase. The length, flexibility, and chemical nature of the linker are paramount for the successful formation of the ternary complex (Target Protein : PROTAC : E3 Ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the target protein.
The Boc-protected amine on the this compound molecule provides a reactive handle for a two-step synthetic strategy. This allows for the sequential and controlled conjugation of the two different ligands, a common and versatile approach in PROTAC synthesis.
Experimental Protocols for Utilization in PROTAC Synthesis
The following are generalized experimental protocols for the conjugation of a bifunctional linker like this compound in the assembly of a PROTAC. These protocols are based on standard synthetic methodologies and may require optimization for specific substrates.
Boc Deprotection
Objective: To remove the Boc protecting group and expose the primary amine for subsequent coupling reactions.
Reagents and Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the solution (typically 20-50% v/v).
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt can often be used in the next step without further purification.
Amide Bond Formation
Objective: To couple the deprotected linker with a carboxylic acid-functionalized ligand (either the target protein ligand or the E3 ligase ligand).
Reagents and Materials:
-
Deprotected m-PEG3-S-PEG1-C2-amine (from the previous step)
-
Carboxylic acid-functionalized ligand (1.0 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the deprotected m-PEG3-S-PEG1-C2-amine to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the conjugated product.
Visualization of Molecular Structure and PROTAC Workflow
To facilitate a deeper understanding of the molecular architecture and its role in the broader context of PROTAC development, the following diagrams are provided.
Caption: Chemical structure of this compound.
Caption: General workflow for PROTAC synthesis and action.
Conclusion
This compound represents a well-defined and versatile chemical tool for the construction of PROTACs. Its modular design, incorporating hydrophilic PEG chains for improved physicochemical properties, a stable thioether linkage, and a strategically placed Boc-protected amine, facilitates a controlled and efficient synthetic approach to novel protein degraders. A comprehensive understanding of its structure and reactivity is crucial for researchers aiming to develop next-generation therapeutics based on targeted protein degradation.
References
An In-depth Technical Guide to m-PEG3-S-PEG1-C2-Boc: Chemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and solubility profile of m-PEG3-S-PEG1-C2-Boc, a heterobifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively degrade target proteins. The linker component is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the geometric orientation of the ternary complex. This document summarizes the known physicochemical properties of this compound, offers insights into its expected solubility based on its structural components, and provides a general experimental protocol for its solubility assessment.
Introduction to this compound as a PROTAC Linker
This compound is a polyethylene (B3416737) glycol (PEG)-based linker designed for the synthesis of PROTACs.[1][2] Its structure incorporates a methyl-triethylene glycol (m-PEG3) moiety, a sulfide (B99878) (-S-) group, a single ethylene (B1197577) glycol unit (PEG1), a two-carbon alkyl chain (C2), and a tert-butyloxycarbonyl (Boc) protected amine. The PEG components are incorporated to enhance the hydrophilicity and solubility of the resulting PROTAC molecule, a crucial factor for improving bioavailability and pharmacokinetic properties. The Boc-protected amine and the other terminus provide reactive handles for conjugation to a target protein ligand and an E3 ligase ligand.
Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below. These data are essential for accurate preparation of solutions, reaction stoichiometry, and analytical characterization.
| Property | Value | Source |
| Molecular Weight | 352.49 g/mol | [1] |
| Chemical Formula | C16H32O6S | [1] |
| CAS Number | 2365419-97-0 | [3] |
| Physical State | Not explicitly stated, likely a liquid or waxy solid at room temperature. | General knowledge of similar PEG compounds. |
| Purity | Typically ≥95% (Varies by supplier) | General supplier information. |
| Storage | Recommended to store at -20°C for long-term stability. | General supplier recommendations. |
Solubility Profile
Expected Solubility:
| Solvent | Expected Solubility | Rationale |
| Water | Moderately Soluble | The presence of multiple ether oxygens in the PEG chains allows for hydrogen bonding with water molecules, enhancing aqueous solubility. However, the alkyl and Boc groups contribute some hydrophobicity. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. Similar PEGylated molecules show good solubility in DMSO. |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent that should effectively solvate this molecule. |
| Methanol/Ethanol | Soluble | Short-chain alcohols are generally good solvents for PEGylated compounds. |
| Dichloromethane (DCM) | Soluble | The organic character of the molecule suggests solubility in chlorinated solvents. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in various solvents.
Objective: To determine the saturation solubility of this compound in selected solvents at a defined temperature.
Materials:
-
This compound
-
Selected solvents (e.g., Water, DMSO, Ethanol)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
Methodology:
-
Preparation of Stock Solutions: Prepare a concentrated stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).
-
Calibration Curve: Generate a calibration curve by preparing a series of known concentrations of the compound from the stock solution and analyzing them via HPLC.
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to a known volume of the test solvent in a vial.
-
Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After the incubation period, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
-
Analysis:
-
Dilute the supernatant with a suitable solvent to fall within the range of the calibration curve.
-
Analyze the diluted sample by HPLC.
-
-
Calculation:
-
Determine the concentration of the compound in the diluted sample using the calibration curve.
-
Calculate the original concentration in the supernatant, which represents the saturation solubility.
-
Visualizations
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the characterization of this compound, from initial reception to experimental application.
Caption: Workflow for the physicochemical and solubility assessment of this compound.
Role in PROTAC-Mediated Protein Degradation
This diagram illustrates the role of the this compound linker in forming a ternary complex, which leads to the ubiquitination and subsequent degradation of a target protein.
Caption: The role of the linker in facilitating the formation of a ternary complex for protein degradation.
Conclusion
This compound is a valuable tool in the design and synthesis of PROTACs. Its PEGylated structure is intended to confer favorable solubility properties to the final PROTAC molecule, a critical aspect of drug development. While specific, publicly available quantitative solubility data is limited, this guide provides a framework for its characterization and a general protocol for its experimental determination. The provided diagrams offer a visual representation of its role and a logical workflow for its implementation in a research setting. For any specific application, it is highly recommended to perform in-house solubility and stability studies to ensure the reliability of experimental results.
References
The Pivotal Connector: An In-depth Technical Guide on the Role of PEG Linkers in PROTAC Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's intrinsic ubiquitin-proteasome system to achieve targeted protein degradation. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention due to their unique physicochemical properties that profoundly influence a PROTAC's efficacy. This technical guide provides a comprehensive overview of the multifaceted role of PEG linkers in the PROTAC mechanism of action, detailing their impact on ternary complex formation, degradation efficiency, and pharmacokinetic properties. This guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations to facilitate a deeper understanding of these critical components in PROTAC design.
Introduction: The PROTAC and the Significance of the Linker
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.[1] The linker, far from being a passive spacer, is a critical determinant of the PROTAC's overall performance.[2][3] Its length, composition, and attachment points dictate the geometry and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination.[4][5] PEG linkers, with their characteristic repeating ethylene (B1197577) glycol units, offer a unique combination of hydrophilicity, flexibility, and biocompatibility, making them a popular choice in PROTAC design.
The Multifaceted Role of PEG Linkers
Facilitating Ternary Complex Formation
The primary role of the linker is to enable the formation of a stable and productive ternary complex. The flexibility of PEG linkers allows the two ligands to adopt optimal orientations for binding to their respective proteins, which can be crucial for accommodating the complex topographies of the protein surfaces.
Impact on Degradation Efficiency (DC₅₀ and Dₘₐₓ)
The length of the PEG linker has a profound impact on the degradation potency (DC₅₀, the concentration at which 50% of the target protein is degraded) and efficacy (Dₘₐₓ, the maximum percentage of protein degradation). A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. Therefore, optimizing the linker length is a critical step in PROTAC development.
Modulating Physicochemical and Pharmacokinetic Properties
PEGylation is a well-established strategy to improve the pharmaceutical properties of molecules. In the context of PROTACs, PEG linkers can:
-
Enhance Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of often large and hydrophobic PROTAC molecules.
-
Improve Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, the flexibility of PEG linkers can allow the PROTAC to adopt a more compact conformation, potentially shielding polar surface areas and facilitating passive diffusion across the cell membrane.
-
Influence Pharmacokinetics: The size and hydrophilicity of the PEG linker can impact the metabolic stability and in vivo half-life of the PROTAC.
Quantitative Data on PEG Linker Length and PROTAC Efficacy
The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from studies investigating the impact of linker length on PROTAC performance.
Table 1: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| PROTAC Linker Length (atoms) | Target Protein | E3 Ligase | Degradation Efficacy | Reference |
| 12 | ERα | VHL | Effective | |
| 16 | ERα | VHL | More Potent |
Table 2: Impact of Linker Length on Degradation of TANK-Binding Kinase 1 (TBK1)
| PROTAC Linker Length (atoms) | Target Protein | E3 Ligase | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| < 12 | TBK1 | VHL | Inactive | N/A | |
| 21 | TBK1 | VHL | 3 | 96 | |
| 29 | TBK1 | VHL | 292 | 76 |
Table 3: Impact of Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK)
| PROTAC Linker Composition | Target Protein | E3 Ligase | Degradation Potency | Reference |
| < 4 PEG units | BTK | CRBN | Less Potent | |
| ≥ 4 PEG units | BTK | CRBN | More Potent |
Experimental Protocols
Synthesis of PROTACs with PEG Linkers
4.1.1. Amide Coupling
A common method for constructing PROTACs involves the formation of an amide bond between a carboxylic acid-functionalized component (warhead or E3 ligase ligand) and an amine-functionalized PEG linker.
-
Materials:
-
Component A-COOH (warhead or E3 ligase ligand with a carboxylic acid) (1.0 eq)
-
Amine-PEGn-Boc (amine-functionalized PEG linker with a Boc-protected terminal amine) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add Amine-PEGn-Boc to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.
-
Deprotect the Boc group using TFA in DCM.
-
Couple the resulting amine with the second component (warhead or E3 ligase ligand with a carboxylic acid) using similar amide coupling conditions.
-
4.1.2. Click Chemistry
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for the final ligation step in PROTAC synthesis.
-
Materials:
-
Component A-Alkyne (warhead or E3 ligase ligand with a terminal alkyne) (1.0 eq)
-
Component B-PEGn-Azide (the other component attached to an azide-functionalized PEG linker) (1.1 eq)
-
CuSO₄·5H₂O (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Solvent (e.g., DMF/H₂O or t-BuOH/H₂O)
-
-
Procedure:
-
Dissolve Component A-Alkyne and Component B-PEGn-Azide in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.
-
Determination of Protein Degradation (DC₅₀ and Dₘₐₓ) via Western Blot
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and denature by boiling.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Biophysical Characterization of Ternary Complex Formation
4.3.1. Surface Plasmon Resonance (SPR)
-
Immobilization:
-
Immobilize one of the proteins (e.g., the E3 ligase) onto a sensor chip.
-
-
Binary Interaction:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (K_D).
-
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a fixed, saturating concentration of the second protein (POI) and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase. An increase in binding response compared to the PROTAC alone indicates ternary complex formation.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_D) for both binary and ternary interactions.
-
4.3.2. Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Prepare solutions of the PROTAC and one of the proteins (e.g., E3 ligase) in a matched buffer.
-
-
Titration:
-
Place the protein solution in the sample cell of the calorimeter.
-
Titrate the PROTAC solution into the sample cell in a series of small injections.
-
-
Data Analysis:
-
The heat change upon each injection is measured.
-
The data is fitted to a binding model to determine the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
-
Ternary Complex Characterization:
-
To measure the affinity of the second protein (POI) to the pre-formed PROTAC-E3 ligase complex, the E3 ligase is saturated with the PROTAC in the sample cell, and the POI is titrated in.
-
Visualizing Key Concepts and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for determining PROTAC efficacy via Western Blot.
References
m-PEG3-S-PEG1-C2-Boc CAS number and molecular weight
A comprehensive examination of the physicochemical properties and functional applications of the Proteolysis-Targeting Chimera (PROTAC) linker, m-PEG3-S-PEG1-C2-Boc, designed for researchers and professionals in drug development. This guide details its molecular characteristics, its role in the PROTAC mechanism, and relevant experimental protocols.
Physicochemical Data
The quantitative properties of this compound are summarized below. This molecule is a polyethylene (B3416737) glycol (PEG)-based linker, a class of molecules widely used in PROTAC design to connect a target protein ligand with an E3 ligase ligand. The CAS Number for this specific molecule is not publicly available in chemical databases.
| Parameter | Value | Source |
| Molecular Weight | 352.49 g/mol | [1] |
| CAS Number | Not Available | [2][3] |
Introduction to PROTAC Technology
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a novel therapeutic modality for targeted protein degradation.[2][4] Unlike traditional inhibitors that block the function of a protein, PROTACs eliminate the protein from the cell entirely. They achieve this by hijacking the cell's own ubiquitin-proteasome system (UPS).
A PROTAC molecule consists of three key components:
-
A ligand that binds to the target protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A chemical linker that connects the two ligands.
The linker, such as this compound, is a critical element that influences the PROTAC's properties, including its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. PEG-based linkers are frequently employed due to their hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
Mechanism of Action: The PROTAC Pathway
The mechanism of action for a PROTAC involves several steps that lead to the degradation of the target protein. This process is catalytic, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules.
The core of this mechanism is the formation of a ternary complex, which brings the target protein into close proximity with the E3 ligase, an event that does not naturally occur. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Below is a diagram illustrating the PROTAC-mediated protein degradation pathway.
Caption: Workflow of PROTAC-mediated protein degradation.
Experimental Protocols
While specific protocols for this compound are not detailed in the literature, general methodologies for the synthesis and evaluation of PROTACs using PEG-based linkers are well-established.
Protocol 1: Synthesis of an Amide-Linked PROTAC
This protocol outlines the coupling of a carboxylic acid-functionalized component (either the target protein ligand or the E3 ligase ligand) with an amine-functionalized PEG linker.
Step 1: Amide Coupling
-
Reagents and Materials:
-
Component A-COOH (1.0 eq)
-
Amine-PEGn-Boc (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add the Amine-PEGn-Boc linker to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction's progress using LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate (B1210297) and wash with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain Component A-PEGn-Boc.
-
Step 2: Boc Deprotection
-
Reagents and Materials:
-
Component A-PEGn-Boc
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Dissolve Component A-PEGn-Boc in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Concentrate the solution under reduced pressure to remove excess TFA and solvent to yield the deprotected amine, which can be used in the next coupling step.
-
Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol is used to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will result in approximately 70% confluency on the day of treatment. The following day, treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.
-
Visualization and Quantification: Visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.
-
The following diagram illustrates a general experimental workflow for evaluating a PROTAC.
Caption: A typical experimental workflow for PROTAC synthesis and evaluation.
References
The Strategic Role of the Boc Protecting Group in m-PEG3-S-PEG1-C2-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, m-PEG3-S-PEG1-C2-Boc, is a specialized chemical tool primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring polyethylene (B3416737) glycol (PEG) units for enhanced solubility and a thioether linkage, is designed to bridge an E3 ubiquitin ligase ligand with a target protein ligand. At the heart of its synthetic utility lies the tert-butyloxycarbonyl (Boc) protecting group, which serves as a temporary shield for a terminal primary amine. This guide provides an in-depth analysis of the function of the Boc group in this specific linker, complete with representative experimental protocols, quantitative data, and workflow visualizations.
Core Function of the Boc Protecting Group
The primary role of the Boc protecting group in the this compound linker is to mask the reactivity of the terminal amine. Amines are nucleophilic and basic, and if left unprotected, would react with various electrophilic reagents used during the synthesis of a complex molecule like a PROTAC. The Boc group effectively "hides" the amine, preventing it from participating in unwanted side reactions.
Key advantages of using the Boc group in this context include:
-
Stability: The Boc group is robust and stable under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions. This allows for chemical modifications to other parts of the linker or the molecule it's being attached to without affecting the protected amine.
-
Selective Removal: The Boc group is readily and selectively cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This "deprotection" step regenerates the free amine at a desired stage in the synthetic sequence.
-
Orthogonality: The acid-lability of the Boc group makes it orthogonal to other common protecting groups, such as the base-labile Fmoc group or the hydrogenolysis-cleavable Cbz group. This allows for a multi-step, controlled synthetic strategy where different protecting groups can be removed sequentially without interfering with each other.
Deduced Chemical Structure
-
m-PEG3: A methoxy-terminated triethylene glycol unit.
-
S: A sulfur atom, indicating a thioether linkage.
-
PEG1: A monoethylene glycol unit.
-
C2: A two-carbon (ethyl) spacer.
-
Boc: A tert-butyloxycarbonyl protecting group attached to a terminal amine.
Caption: Deduced structure of this compound.
The Boc Group in a Synthetic Workflow
The presence of the Boc group is critical for the stepwise assembly of PROTACs. A typical workflow involves coupling the unprotected end of the linker to one of the ligands, followed by deprotection of the Boc group to reveal the amine, which can then be coupled to the second ligand.
Caption: General workflow for PROTAC synthesis using a Boc-protected linker.
Quantitative Data
The following tables summarize typical reaction conditions and yields for Boc protection and deprotection of amines. It is important to note that these are general conditions and may require optimization for specific substrates like this compound.
Table 1: Representative Conditions for Boc Protection of an Amine
| Parameter | Value | Reference |
| Reagent | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | [1] |
| Base | Triethylamine (B128534) (TEA) or NaOH | [1] |
| Solvent | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), or Acetonitrile | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 1 - 4 hours | [1] |
| Typical Yield | >95% |
Table 2: Representative Conditions for Boc Deprotection
| Parameter | Value | Reference |
| Reagent | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) | |
| Solvent | Dichloromethane (DCM) or 1,4-Dioxane | |
| Concentration | 20-50% TFA in DCM or 4M HCl in Dioxane | |
| Temperature | 0°C to Room Temperature | |
| Reaction Time | 30 minutes - 2 hours | |
| Typical Yield | Quantitative |
Experimental Protocols
The following are detailed, representative methodologies for the protection of a primary amine with a Boc group and the subsequent deprotection. These protocols are based on standard laboratory procedures and should be adapted for the specific characteristics of this compound.
Protocol 1: Boc Protection of a Primary Amine (Representative)
Objective: To protect a primary amine with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
Primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq)
-
Triethylamine (TEA, 1.2 eq)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the primary amine (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Add triethylamine (TEA, 1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amine.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA) (Representative)
Objective: To remove the Boc protecting group to reveal the primary amine.
Materials:
-
N-Boc protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for optional neutralization)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the N-Boc protected amine (1.0 eq) in DCM (approximately 0.1 M).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA, typically as a 20-50% solution in DCM) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 30-60 minutes).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
To remove residual TFA, co-evaporate the residue with toluene (3x). The resulting product is the amine as its TFA salt.
-
(Optional) For the free amine, dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid. Dry the organic layer and concentrate to obtain the deprotected free amine.
Signaling Pathways and Logical Relationships
The decision-making process for choosing a deprotection method and the subsequent reaction pathway can be visualized as follows:
Caption: Decision workflow for Boc deprotection.
References
An In-depth Technical Guide to Exploring the Hydrophilicity of PEG-Based PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[2] The linker is a critical component that significantly influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.[3] Among various linker types, polyethylene (B3416737) glycol (PEG)-based linkers have become a cornerstone of PROTAC design due to their inherent hydrophilicity and flexibility.[4][5] This guide explores the multifaceted role of PEG linker hydrophilicity in optimizing PROTAC performance.
The Role of Hydrophilicity in PROTAC Design
PROTACs are often large molecules that fall into the "beyond Rule of Five" chemical space, frequently exhibiting high molecular weight, a large topological polar surface area (TPSA), and poor aqueous solubility. These characteristics can impede their development as oral therapeutics by limiting cell permeability and bioavailability. The incorporation of hydrophilic linkers, particularly those containing PEG motifs, is a key strategy to mitigate these challenges.
Key Advantages of PEG-Based Linkers:
-
Enhanced Solubility: The ether oxygens in the repeating ethylene (B1197577) glycol units of a PEG linker can form hydrogen bonds with water, significantly improving the aqueous solubility of the PROTAC molecule. This is crucial for formulation and preventing aggregation.
-
Improved Cell Permeability: The relationship between hydrophilicity and cell permeability is complex. While excessive polarity can hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers allows them to adopt conformations that can shield polar groups, potentially improving permeability compared to rigid or purely hydrophobic linkers.
-
Modulation of Physicochemical Properties: By systematically varying the number of ethylene glycol units, researchers can fine-tune the hydrophilicity, TPSA, and calculated logP (cLogP) of the PROTAC, allowing for a systematic structure-activity relationship (SAR) study.
-
Facilitation of Ternary Complex Formation: The linker's length and flexibility are paramount for achieving a stable and productive ternary complex between the POI and the E3 ligase. PEG linkers provide the necessary flexibility to allow the two proteins to adopt a conformationally favorable orientation for ubiquitination.
The optimization of a PROTAC's drug metabolism and pharmacokinetics (DMPK) properties is a critical phase in preclinical development. Strategies often focus on modifying the linker to improve metabolic stability and solubility.
Data Presentation: Impact of PEG Linker Hydrophilicity
The following tables summarize quantitative data illustrating the impact of PEG linker length on the physicochemical properties and degradation efficiency of PROTACs. The data is compiled from literature sources and is intended to be representative of the general trends observed.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of a Representative BRD4-Targeting PROTAC
| Linker Composition | Molecular Weight (Da) | cLogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |
| Alkyl Chain (C8) | ~850 | 5.5 | 150 | 4 | 10 |
| PEG2 | ~880 | 4.8 | 165 | 4 | 12 |
| PEG4 | ~970 | 4.1 | 185 | 4 | 14 |
| PEG6 | ~1060 | 3.4 | 205 | 4 | 16 |
| PEG8 | ~1150 | 2.7 | 225 | 4 | 18 |
Note: Values are illustrative and approximated based on trends reported in the literature. cLogP (calculated octanol-water partition coefficient) and TPSA (Topological Polar Surface Area) are key predictors of hydrophilicity and permeability. As PEG length increases, hydrophilicity increases (lower cLogP) and polar surface area increases.
Table 2: Impact of PEG Linker Length on Degradation Efficacy of Representative PROTACs
| Target Protein | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Reference Cell Line |
| ERα | 12-atom (mixed) | >1000 | <20 | MCF7 |
| 16-atom (~PEG4) | 1 | >95 | MCF7 | |
| 20-atom (~PEG6) | 5 | >95 | MCF7 | |
| TBK1 | 7-atom (mixed) | No Degradation | N/A | MM.1S |
| 12-atom (mixed) | 292 | 76 | MM.1S | |
| 21-atom (~PEG6) | 3 | 96 | MM.1S | |
| BRD4 | PEG2 | 50 | 85 | HEK293T |
| PEG3 | 5 | >90 | HEK293T | |
| PEG4 | 15 | >90 | HEK293T |
Note: Data is compiled from various sources in the literature. DC₅₀ is the concentration of PROTAC required to degrade 50% of the target protein, and Dₘₐₓ is the maximum percentage of degradation observed. Optimal linker length is target- and system-dependent, with linkers that are too short or too long showing reduced efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTACs. Below are protocols for key experiments cited in the evaluation of PEG-based PROTACs.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput, cell-free method to predict passive membrane permeability.
Materials:
-
96-well filter plates with a PVDF membrane (e.g., Millipore MultiScreen).
-
96-well acceptor plates (e.g., PTFE plates).
-
Phospholipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
PROTAC stock solutions in DMSO.
-
Lucifer Yellow for membrane integrity check.
-
LC-MS/MS for quantification.
Methodology:
-
Membrane Coating: Carefully apply 5 µL of the phospholipid solution onto the membrane of each well in the filter plate. Allow it to impregnate for 5 minutes.
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Prepare Donor Plate: Dilute PROTAC stock solutions in PBS to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is ≤1%. Add 150-200 µL of the PROTAC solution to each well of the coated filter plate (the donor plate).
-
Incubation: Carefully place the donor filter plate onto the acceptor plate, creating a "sandwich". Incubate the assembly at room temperature for 4-18 hours in a humidified chamber to prevent evaporation.
-
Quantification: After incubation, separate the plates. Collect samples from both the donor and acceptor wells.
-
Analysis: Quantify the PROTAC concentration in all samples using a validated LC-MS/MS method. Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_eq)
Where V_D and V_A are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.
Protocol: Western Blot for PROTAC-Mediated Protein Degradation
Western blotting is the gold standard for quantifying the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line of interest.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Ice-cold PBS.
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE equipment and reagents.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat cells with a serial dilution of the PROTAC compound or vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply the ECL substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
Protocol: NanoBRET™ Assay for Ternary Complex Formation
The NanoBRET™ assay is a live-cell method to measure the formation of the POI-PROTAC-E3 ligase ternary complex in real-time.
Materials:
-
HEK293 cells (or other suitable cell line).
-
Plasmids for expressing the POI fused to NanoLuc® luciferase (e.g., BRD4-Nluc) and the E3 ligase fused to HaloTag® (e.g., HaloTag-VHL).
-
Transfection reagent.
-
HaloTag® NanoBRET™ 618 Ligand (fluorescent tracer).
-
Nano-Glo® Vivazine substrate.
-
Opti-MEM® I Reduced Serum Medium.
-
PROTAC compounds.
-
White, 96-well assay plates.
Methodology:
-
Cell Preparation: Co-transfect cells with the POI-Nluc and E3-HaloTag plasmids. The following day, harvest the cells and resuspend them in Opti-MEM®.
-
Assay Setup:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension at the desired final concentration.
-
Dispense the cell suspension into the wells of the 96-well plate.
-
Add the PROTAC compounds at various concentrations to the wells.
-
-
Substrate Addition and Incubation: Add the Nano-Glo® Vivazine substrate. Incubate the plate at 37°C, 5% CO₂.
-
Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) simultaneously using a luminometer equipped with appropriate filters. Measurements can be taken kinetically over several hours or at a single endpoint.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A PROTAC-dependent increase in the BRET signal indicates the formation of the ternary complex. Plot the BRET ratio against the PROTAC concentration to generate dose-response curves.
Mandatory Visualizations
PROTAC Signaling Pathway
References
Methodological & Application
Application Note: Synthesis of m-PEG3-S-PEG1-C2-Boc for PROTAC Applications
Abstract
This document provides a detailed protocol for the synthesis of the m-PEG3-S-PEG1-C2-Boc linker, a heterobifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The synthesis involves a nucleophilic substitution reaction between a methoxy-terminated polyethylene (B3416737) glycol (PEG) thiol and a Boc-protected amino-PEG-tosylate. This protocol is intended for researchers and professionals in drug discovery and development.
Introduction
PROTACs are novel therapeutic modalities that leverage the ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The nature of the linker is critical for the efficacy of the PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
PEG linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length. The this compound linker described herein incorporates a methoxy-terminated triethylene glycol (m-PEG3) unit, a thioether linkage, a single ethylene (B1197577) glycol unit with a two-carbon spacer (PEG1-C2), and a Boc-protected amine. The terminal Boc-protected amine allows for subsequent conjugation to either the target protein ligand or the E3 ligase ligand after deprotection.
Synthesis Workflow
The synthesis of this compound is achieved through a straightforward nucleophilic substitution reaction. The thiol group of m-PEG3-thiol acts as a nucleophile, displacing the tosylate leaving group from Boc-NH-PEG1-C2-OTs to form a stable thioether bond.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Materials:
-
m-PEG3-thiol (2-[2-(2-methoxyethoxy)ethoxy]ethanethiol)
-
Boc-NH-PEG1-C2-OTs (2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethyl 4-methylbenzenesulfonate)[1][2]
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Instrumentation:
-
Magnetic stirrer
-
Round-bottom flasks
-
Syringes
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Preparation of the Thiolate:
-
To a solution of m-PEG3-thiol (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiolate.
-
-
Thioether Formation:
-
To the solution of the sodium thiolate, add a solution of Boc-NH-PEG1-C2-OTs (1.05 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of 1:1 ethyl acetate/hexanes).
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil.
-
Data Presentation
| Parameter | Starting Material: m-PEG3-thiol | Starting Material: Boc-NH-PEG1-C2-OTs | Product: this compound |
| Molecular Formula | C₇H₁₆O₃S[3] | C₁₆H₂₅NO₆S[1] | C₂₁H₄₃NO₇S |
| Molecular Weight | 180.27 g/mol [3] | 359.44 g/mol | 453.63 g/mol |
| Appearance | Colorless liquid | White solid | Colorless to pale yellow oil |
| Typical Yield | N/A | N/A | 70-85% |
| Purity (by NMR/MS) | >95% | >95% | >95% |
Characterization Data
¹H NMR (400 MHz, CDCl₃):
-
δ 1.44 (s, 9H, Boc-C(CH₃)₃)
-
δ 2.70-2.85 (m, 4H, -S-CH₂-CH₂-O- and -S-CH₂-CH₂-O-)
-
δ 3.25-3.40 (m, 2H, -CH₂-NHBoc)
-
δ 3.38 (s, 3H, OCH₃)
-
δ 3.50-3.75 (m, 16H, PEG backbone -O-CH₂-CH₂-O-)
-
δ 5.0 (br s, 1H, -NH-)
Mass Spectrometry (ESI-MS):
-
Calculated for C₂₁H₄₃NO₇SNa [M+Na]⁺: 476.27
-
Observed: m/z = 476.3
PROTAC Signaling Pathway Context
The synthesized this compound linker serves as a crucial component in the construction of a PROTAC. The primary function of the PROTAC is to induce the ubiquitination and subsequent proteasomal degradation of a target protein of interest (POI).
Caption: PROTAC mechanism of action.
Conclusion
This application note provides a reliable and reproducible protocol for the synthesis of the this compound PROTAC linker. The methodology is robust, and the product can be obtained in high purity, making it suitable for use in the development of novel PROTAC-based therapeutics. The characterization data provided serves as a benchmark for quality control.
References
Application Notes and Protocols for m-PEG3-S-PEG1-C2-Boc in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the utilization of m-PEG3-S-PEG1-C2-Boc, a heterobifunctional linker, in solid-phase synthesis, particularly for the construction of Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a polyethylene (B3416737) glycol (PEG)-based linker designed for use in PROTAC development.[1][2] PROTACs are novel therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[1] They typically consist of three components: a ligand that binds to a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The this compound linker provides a flexible and hydrophilic spacer to connect these two ligands, and it incorporates a Boc-protected amine for sequential solid-phase synthesis. The thioether linkage within the PEG chain may offer specific chemical properties and potential cleavage strategies under oxidative conditions, although it is generally stable to standard solid-phase peptide synthesis (SPPS) conditions.[4]
Core Applications
The primary application of this compound is in the solid-phase synthesis of PROTACs. The solid-phase approach offers significant advantages, including the use of excess reagents to drive reactions to completion and simplified purification of the resin-bound product through simple washing steps. The PEG component of the linker can enhance the aqueous solubility of the final PROTAC molecule, a crucial property for biological activity.
Experimental Protocols
The following protocols outline the general steps for using this compound in the solid-phase synthesis of a PROTAC. These are general guidelines and may require optimization based on the specific warhead and E3 ligase ligand being used.
Materials and Reagents
| Reagent/Material | Purpose | Supplier Example |
| Solid Support (e.g., Rink Amide Resin) | Solid phase for synthesis | Various |
| This compound | Linker | MedChemExpress |
| Warhead-COOH | Target protein binding ligand with a carboxylic acid handle | Synthesized or purchased |
| E3 Ligase Ligand-NH2 | E3 ligase binding ligand with an amine handle | Synthesized or purchased |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Coupling reagent | Various |
| DIPEA (N,N-Diisopropylethylamine) | Base for coupling | Various |
| DMF (N,N-Dimethylformamide) | Solvent | Various |
| DCM (Dichloromethane) | Solvent | Various |
| TFA (Trifluoroacetic acid) | Boc deprotection and cleavage reagent | Various |
| TIS (Triisopropylsilane) | Scavenger for cleavage | Various |
| H2O | Scavenger for cleavage | Various |
Protocol 1: Immobilization of the First Ligand (Warhead)
This protocol describes the coupling of a carboxylic acid-functionalized warhead to a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection (if applicable): If the resin is Fmoc-protected, treat with 20% piperidine (B6355638) in DMF for 20 minutes to deprotect the amine. Wash the resin thoroughly with DMF and DCM.
-
Activation of Warhead-COOH: In a separate vial, dissolve the Warhead-COOH (1.5 eq), HATU (1.45 eq), and DIPEA (3 eq) in DMF. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Coupling: Add the activated warhead solution to the swollen and deprotected resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: After the coupling reaction, wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amine groups on the resin, treat with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 30 minutes. Wash the resin as described in the previous step.
Protocol 2: Coupling of the this compound Linker
-
Boc Deprotection of the Linker: The this compound linker has a Boc-protected amine. This protection needs to be removed before coupling the second ligand. However, in this workflow, we first couple the linker to the immobilized warhead.
-
Activation of a Carboxylated Linker (Alternative Strategy): If a linker with a terminal carboxylic acid is used, it would be activated similarly to the warhead in Protocol 1. The provided linker has a terminal Boc-amine, so it will be coupled after deprotection of a functional group on the warhead, or the warhead is coupled to the deprotected linker. For this protocol, we will assume the linker is first coupled to the resin, then the warhead, and finally the E3 ligase ligand. A more common strategy is to couple the first ligand to the resin, then the linker, and then the second ligand.
-
Revised Protocol 2: Coupling of this compound to Immobilized Warhead: This assumes the warhead has a suitable functional group (e.g., an amine) to react with an activated form of the linker. A more direct approach is to deprotect the Boc group on the linker in solution and then couple it to the warhead on the resin.
-
Boc Deprotection of Linker in Solution (Prior to Coupling): Dissolve this compound in a solution of 20-50% TFA in DCM. Stir for 1-3 hours at room temperature. Remove the solvent and TFA under reduced pressure. The resulting amine salt is used in the next step.
-
Coupling of Deprotected Linker to Warhead-Resin: The deprotected linker now has a free amine. If the warhead on the resin has a carboxylic acid, it can be activated with HATU/DIPEA and then the deprotected linker is added.
A More Standard Solid-Phase PROTAC Synthesis Workflow is presented in the diagram below.
Protocol 3: Boc Deprotection and Coupling of the Second Ligand (E3 Ligase Ligand)
-
Boc Deprotection: Treat the resin-bound Warhead-Linker-Boc with a solution of 20-50% TFA in DCM for 1-3 hours at room temperature to remove the Boc protecting group and expose the terminal amine of the linker.
-
Washing: Wash the resin thoroughly with DCM (3x), 10% DIPEA in DMF (to neutralize the TFA salt), DMF (3x), and DCM (3x).
-
Activation of E3 Ligase Ligand: If the E3 ligase ligand has a carboxylic acid, activate it with HATU and DIPEA in DMF as described in Protocol 1.
-
Coupling: Add the activated E3 ligase ligand solution to the resin and agitate for 2-4 hours at room temperature.
-
Washing: Wash the resin as described in Protocol 1, step 5.
Protocol 4: Cleavage of the PROTAC from the Solid Support
-
Resin Preparation: After the final coupling and washing steps, dry the resin under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H2O (e.g., 95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Product Isolation: Filter the resin and collect the filtrate containing the cleaved PROTAC.
-
Precipitation: Precipitate the crude PROTAC from the filtrate by adding cold diethyl ether.
-
Purification: Collect the precipitate by centrifugation and purify by reverse-phase HPLC.
Quantitative Data Summary
| Parameter | Method of Determination | Typical Expected Value |
| Resin Loading | UV-Vis spectroscopy of Fmoc cleavage (if applicable) or gravimetric analysis | 0.1 - 1.0 mmol/g |
| Coupling Efficiency | Kaiser test or other colorimetric tests for free amines | >99% completion |
| Cleavage Yield | HPLC analysis of the crude product | Variable, dependent on sequence and conditions |
| Final Purity | HPLC analysis after purification | >95% |
Visualizations
Caption: Solid-Phase Synthesis Workflow for PROTACs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 3. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ligand Conjugation to m-PEG3-S-PEG1-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The m-PEG3-S-PEG1-C2-Boc molecule is a heterobifunctional linker containing a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain and a Boc-protected amine.[1][2][3][4][5] This linker is particularly valuable in the field of drug development, especially for the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a spacer to connect a ligand for an E3 ubiquitin ligase and a ligand for a target protein. The PEG component enhances the solubility and pharmacokinetic properties of the resulting conjugate.
These application notes provide detailed protocols for the deprotection of the Boc group and subsequent conjugation of ligands to the exposed amine, as well as alternative conjugation strategies.
Core Principles of Conjugation
The successful conjugation of a ligand to the this compound linker primarily involves a two-step process:
-
Boc Deprotection: The tert-Butyloxycarbonyl (Boc) protecting group on the terminal amine must be removed under acidic conditions to yield a reactive primary amine.
-
Ligand Conjugation: The newly exposed amine is then reacted with a ligand containing a compatible functional group. The choice of conjugation chemistry will depend on the functional groups present on the ligand.
The overall workflow for this process is illustrated below.
References
Designing a PROTAC with m-PEG3-S-PEG1-C2-Boc for Targeted Protein Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the design, synthesis, and evaluation of a Proteolysis Targeting Chimera (PROTAC) utilizing the m-PEG3-S-PEG1-C2-Boc linker. These application notes and detailed protocols are intended to assist researchers in the development of novel protein degraders for therapeutic applications. The protocols are presented with a focus on a hypothetical PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a well-established target in oncology.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][2] By inducing the formation of a ternary complex between the POI and an E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][4] This catalytic mechanism allows for the degradation of multiple protein molecules by a single PROTAC molecule, offering a powerful and potentially more durable therapeutic effect compared to traditional inhibitors.
The Role of the Linker in PROTAC Design
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance aqueous solubility and improve pharmacokinetic properties. The specific linker, this compound, is a PEG-based linker containing a Boc-protected amine, which allows for a modular and controlled synthesis strategy.
Chemical Structure of this compound:
-
Molecular Formula: C16H32O6S
-
Molecular Weight: 352.49
Designing a BRD4-Targeting PROTAC: A Case Study
For the purpose of these protocols, we will focus on designing a PROTAC to degrade BRD4. BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins and is a key regulator of oncogene transcription, making it an attractive therapeutic target in various cancers.
-
Protein of Interest (POI) Ligand: JQ1, a potent and well-characterized inhibitor of BET bromodomains.
-
E3 Ligase Ligand: Pomalidomide (B1683931), a derivative of thalidomide (B1683933) that recruits the Cereblon (CRBN) E3 ligase.
-
Linker: this compound.
Experimental Protocols
Synthesis of a BRD4-Targeting PROTAC
This protocol describes a general approach for synthesizing a BRD4-targeting PROTAC using the this compound linker. The synthesis involves the sequential coupling of the POI ligand and the E3 ligase ligand to the linker.
Protocol 4.1.1: Synthesis of JQ1-Linker Intermediate
-
To a solution of (+)-JQ1 (1.0 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (K2CO3, 3.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Prepare a solution of this compound (1.2 equivalents) in anhydrous DMF and add it to the reaction mixture.
-
Heat the reaction to 60°C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the JQ1-linker intermediate.
Protocol 4.1.2: Boc Deprotection
-
Dissolve the JQ1-linker intermediate (1.0 equivalent) in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate the residue with DCM (3 times) to ensure complete removal of TFA.
-
The resulting amine intermediate (as a TFA salt) is used in the next step without further purification.
Protocol 4.1.3: Synthesis of the Final PROTAC
-
To a solution of pomalidomide (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid of pomalidomide.
-
Add a solution of the amine intermediate (TFA salt, 1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final BRD4-targeting PROTAC.
Logical Workflow for PROTAC Synthesis
References
Application of m-PEG3-S-PEG1-C2-Boc in the Development of Cancer Therapeutics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted therapies is a cornerstone of modern oncology. Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach in this field, moving beyond simple inhibition to induce the selective degradation of oncogenic proteins. PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1][2][3] This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the cell's natural disposal system, the proteasome.[1][2]
The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. Polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and improve pharmacokinetic properties. m-PEG3-S-PEG1-C2-Boc is a novel, flexible PEG-based linker designed for the synthesis of PROTACs. Its unique structure, incorporating a thioether linkage, offers specific advantages in the design of potent and effective cancer therapeutics.
Structural Features and Advantages of this compound
The structure of this compound comprises a methoxy-terminated tri(ethylene glycol) (m-PEG3) unit, a thioether (-S-) linkage, a single ethylene (B1197577) glycol (PEG1) unit, an ethyl carboxy (C2) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This composition provides several key benefits for PROTAC development:
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chains improves the aqueous solubility of the resulting PROTAC, which is often a challenge for these relatively large molecules. This can also favorably impact cell membrane permeability.
-
Optimal Length and Flexibility: The combined length of the PEG units provides a flexible spacer to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase. The length of the linker is a critical parameter that often requires optimization for each specific target.
-
Chemical Stability: The thioether linkage provides a stable connection within the linker backbone.
-
Versatile Synthesis: The Boc-protected amine allows for straightforward deprotection and subsequent amide bond formation with a carboxylic acid-functionalized ligand (either the POI ligand or the E3 ligase ligand), providing a reliable method for PROTAC assembly.
Application in Cancer Therapeutics
The primary application of this compound is in the construction of PROTACs targeting oncoproteins that are key drivers of cancer initiation and progression. Examples of protein classes that can be targeted include:
-
Kinases: Many cancers are driven by hyperactive kinases. PROTACs can degrade key kinases like Bruton's tyrosine kinase (BTK) or extracellular signal-regulated kinases (ERK1/2).
-
Transcription Factors: "Undruggable" targets like c-Myc can be targeted for degradation.
-
Epigenetic Regulators: Proteins like bromodomain-containing protein 4 (BRD4) are important targets in various cancers.
-
Anti-Apoptotic Proteins: Targeting proteins like BCL-XL can restore apoptotic pathways in cancer cells.
Data Presentation
The following tables present representative quantitative data for a hypothetical PROTAC, PROTAC-X , synthesized using the this compound linker to target an oncoprotein. This data is illustrative of the types of results obtained during the preclinical evaluation of a PROTAC.
Table 1: Physicochemical Properties of PROTAC-X
| Parameter | Value |
| Molecular Weight ( g/mol ) | 850.45 |
| cLogP | 3.2 |
| Aqueous Solubility (µM) | 75.8 |
| Polar Surface Area (Ų) | 180.2 |
Table 2: In Vitro Degradation Profile of PROTAC-X in Cancer Cell Line (e.g., MCF-7)
| Parameter | Value |
| DC₅₀ (nM) | 15 |
| Dₘₐₓ (%) | >95 |
| Time to Dₘₐₓ (hours) | 8 |
-
DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ: The maximum percentage of protein degradation achieved.
Table 3: Anti-proliferative Activity of PROTAC-X
| Cell Line | IC₅₀ (nM) |
| MCF-7 (Breast Cancer) | 50 |
| HCT116 (Colon Cancer) | 85 |
| A549 (Lung Cancer) | 120 |
| Normal Fibroblasts | >10,000 |
-
IC₅₀: The concentration of the PROTAC that inhibits cell growth by 50%.
Mandatory Visualizations
Caption: Mechanism of action of a PROTAC utilizing the ubiquitin-proteasome system.
Caption: General workflow for the synthesis of a PROTAC using this compound.
Caption: Workflow for the in vitro biological evaluation of a PROTAC.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a PROTAC using this compound. Optimization will be required for specific target proteins and ligands.
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes the coupling of a carboxylic acid-functionalized POI ligand and an amine-functionalized E3 ligase ligand using the this compound linker.
Part A: Boc Deprotection of this compound
-
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add TFA (10 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction for the disappearance of the starting material by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
The resulting amine-TFA salt is typically used in the next step without further purification.
-
Part B: Coupling of Deprotected Linker with POI Ligand-COOH
-
Materials:
-
POI ligand with a carboxylic acid handle (POI-COOH)
-
Deprotected linker-amine from Part A
-
N,N-Dimethylformamide (DMF), anhydrous
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
-
Procedure:
-
Dissolve POI-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the deprotected linker-amine (1.1 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the POI-Linker-NH₂ intermediate.
-
Part C: Final Coupling with E3 Ligase Ligand
This step assumes the E3 ligase ligand has a carboxylic acid handle. The roles of the POI and E3 ligands can be reversed.
-
Procedure:
-
Follow the procedure in Part B, using the E3 Ligase-COOH as the carboxylic acid component and the purified POI-Linker-NH₂ as the amine component.
-
After workup, purify the final PROTAC molecule by preparative reverse-phase HPLC to achieve high purity.
-
Characterize the final product by HRMS and NMR.
-
Protocol 2: Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cancer cells treated with the PROTAC.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples and load onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4 °C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ.
-
Protocol 3: Cell Viability Assay
This protocol measures the effect of the PROTAC on the proliferation of cancer cells.
-
Materials:
-
Cancer cell line of interest
-
96-well plates
-
PROTAC stock solution
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 50 µM) and a vehicle control.
-
Incubation: Incubate the plate for 72 hours (or another desired time point) at 37 °C in a CO₂ incubator.
-
Measurement (for MTT assay):
-
Add MTT reagent to each well and incubate for 2-4 hours until formazan (B1609692) crystals form.
-
Add solubilization solution (e.g., DMSO or a dedicated solubilizer) to dissolve the crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the PROTAC concentration and use a non-linear regression model to determine the IC₅₀ value.
-
References
Application Notes and Protocols for Utilizing m-PEG3-S-PEG1-C2-Boc in the Development of PROTACs for Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of the m-PEG3-S-PEG1-C2-Boc linker in the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) aimed at degrading pathogenic proteins in neurodegenerative diseases. The protocols outlined below are based on established methodologies for the characterization of PROTACs targeting key proteins such as tau and α-synuclein.
Introduction to PROTAC Technology in Neurodegenerative Diseases
Neurodegenerative diseases, including Alzheimer's and Parkinson's, are often characterized by the accumulation and aggregation of misfolded proteins.[1][2] Proteolysis-targeting chimeras (PROTACs) represent a promising therapeutic strategy to eliminate these pathogenic proteins.[3] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1] By bringing the POI and the E3 ligase into proximity, PROTACs induce the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.[4]
The linker component of a PROTAC is crucial as it influences the molecule's solubility, cell permeability, and the geometry of the ternary complex (POI-PROTAC-E3 ligase), all of which are critical for degradation efficiency. PEG (polyethylene glycol) linkers, such as this compound, are frequently employed in PROTAC design due to their ability to enhance solubility and provide flexibility.
This compound Linker Profile
The this compound is a PEG-based linker designed for incorporation into PROTAC molecules. Its structure provides a flexible chain that can facilitate the formation of a productive ternary complex. The Boc protecting group allows for controlled, stepwise synthesis of the final PROTAC molecule.
Signaling Pathway of PROTAC Action
The fundamental mechanism of a PROTAC is to hijack the ubiquitin-proteasome system (UPS) to degrade a specific target protein.
Caption: Mechanism of PROTAC-mediated protein degradation.
Quantitative Data on Neurodegenerative Disease-Targeting PROTACs
The efficacy of PROTACs is typically evaluated by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes data from representative PROTACs developed for neurodegenerative disease targets that utilize PEG-based linkers.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Type | DC50 | Dmax | Cell Line | Reference |
| C004019 | Tau | VHL | PEG-based | 7.9 nM | >90% | HEK293-hTau | |
| T3 | α-Synuclein Aggregates | VHL | PEG-based | 1.57 ± 0.55 µM | Not Specified | Not Specified | |
| T3 | Total Tau | VHL | PEG-based | 4.09 ± 0.90 µM | Not Specified | Not Specified | |
| Arg-PEG1-Tα-syn | α-Synuclein | UBR1 | PEG-based | ~1 µM | >65% | HEK293T | |
| QC-01-175 | Pathological Tau | CRBN | PEG-based | 100 nM - 1 µM | Not Specified | iPSC-derived neurons |
Experimental Protocols
PROTAC Synthesis Workflow
The synthesis of a PROTAC using the this compound linker generally involves a multi-step process to couple the target protein binder and the E3 ligase ligand.
Caption: General workflow for PROTAC synthesis.
Western Blot Analysis of Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein and loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal.
-
Quantify band intensities using densitometry software.
-
Normalize target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay assesses the cytotoxicity of the PROTAC.
Materials:
-
96-well plates
-
Cell culture medium
-
PROTAC compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells and incubate for a desired period (e.g., 48-72 hours).
-
Assay:
-
For MTT: Add MTT solution and incubate, then solubilize the formazan (B1609692) crystals with DMSO. Read absorbance.
-
For CellTiter-Glo®: Add the reagent, lyse the cells, and read the luminescent signal.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol confirms the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Cell lysates from PROTAC-treated cells (often co-treated with a proteasome inhibitor like MG132 to stabilize the complex)
-
Antibody against the target protein or a tagged E3 ligase
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Lysate Preparation: Prepare cell lysates from cells treated with the PROTAC and a proteasome inhibitor.
-
Immunoprecipitation:
-
Incubate the lysate with an antibody specific to the target protein or the E3 ligase to form an antibody-protein complex.
-
Add protein A/G beads to capture the complex.
-
-
Washing: Wash the beads multiple times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against the POI and the E3 ligase to confirm their co-precipitation.
Logical Workflow for PROTAC Evaluation
The following diagram illustrates the logical progression of experiments to characterize a novel PROTAC.
Caption: Experimental workflow for PROTAC evaluation.
By following these application notes and protocols, researchers can effectively utilize the this compound linker to develop and characterize novel PROTACs for the targeted degradation of proteins implicated in neurodegenerative diseases.
References
Application Notes and Protocols: Cellular Uptake and Permeability Assays for PROTACs with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination and subsequent degradation of the POI by the proteasome.[1]
The linker component is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, solubility, and, crucially, its ability to permeate cell membranes to reach its intracellular targets.[2] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide conformational flexibility. However, the impact of PEG linkers on cellular permeability is complex. While the flexibility of PEG linkers can promote the adoption of folded conformations that may shield polar surface area and facilitate membrane passage, excessive PEGylation can also hinder cellular uptake.
Given that PROTACs often possess high molecular weights and polar surface areas that challenge traditional drug-like properties, a thorough assessment of their cellular uptake and permeability is paramount for successful drug development. These application notes provide detailed protocols for key assays to evaluate the cell permeability and cellular uptake of PROTACs, with a particular focus on those incorporating PEG linkers.
Key Permeability and Cellular Uptake Assays
A multi-faceted approach is recommended to comprehensively evaluate the cellular permeability and uptake of PROTACs. This typically involves a combination of cell-free and cell-based assays.
1. Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput, cell-free assay is a cost-effective method for predicting passive membrane permeability. It measures the diffusion of a compound from a donor well, through a synthetic membrane coated with a lipid solution, to an acceptor well. While PAMPA is useful for initial screening, it does not account for active transport or efflux mechanisms.
2. Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of human colorectal adenocarcinoma Caco-2 cells, which differentiate to form a polarized epithelium that mimics the human small intestine. The Caco-2 assay provides a more physiologically relevant model than PAMPA as it can assess both passive diffusion and the contributions of active transporters and efflux pumps. For PROTACs, which can be subject to efflux, this assay is particularly valuable.
3. Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for verifying target engagement within intact cells. The principle is based on the ligand-induced stabilization of a target protein against thermal denaturation. By measuring the amount of soluble target protein remaining after heat treatment, CETSA can confirm that the PROTAC has entered the cell and is binding to its intended target.
4. NanoBRET™ Target Engagement Assay: This live-cell assay provides a quantitative measure of target engagement. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same protein. A PROTAC that enters the cell and binds to the target will displace the tracer, leading to a decrease in the BRET signal. This assay can be adapted to assess intracellular PROTAC availability.
5. LC-MS/MS Quantification of Intracellular PROTAC Concentration: Direct measurement of PROTAC levels inside cells provides the most definitive evidence of cellular uptake. This involves treating cells with the PROTAC, followed by cell lysis, extraction of the compound, and quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Comparative Permeability and Uptake Data
The following tables summarize representative quantitative data for PROTACs with varying linker compositions. These values are intended to be illustrative and will vary depending on the specific PROTAC, cell type, and experimental conditions.
Table 1: Permeability Coefficients from PAMPA and Caco-2 Assays
| PROTAC ID | Linker Composition | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A-B) (10-6 cm/s) | Caco-2 Efflux Ratio (B-A/A-B) | Reference |
| PROTAC A | Alkyl Chain | 2.3 | 1.7 | 8.4 | |
| PROTAC B | Short PEG (n=2) | 0.6 | 0.35 | 1.0 | |
| PROTAC C | Long PEG (n=4) | 0.3 | <0.1 | >12 | |
| PROTAC D | Phenyl-PEG | Not Reported | Significantly Improved vs. PEG alone | Decreased vs. PEG alone |
Table 2: Cellular Target Engagement and Intracellular Concentration
| PROTAC ID | Assay | Endpoint | Result | Reference |
| PROTAC E | CETSA | EC50 (Target Stabilization) | 0.5 µM | |
| PROTAC F | NanoBRET™ | IC50 (Target Engagement) | 0.1 µM | |
| PROTAC G | LC-MS/MS | Intracellular Conc. (at 1 µM extracellular) | 250 nM |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Materials:
-
96-well PAMPA plate (e.g., Millipore MultiScreen™ PAMPA plate)
-
96-well donor and acceptor plates
-
Lecithin/dodecane solution (or other suitable lipid mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Plate reader capable of UV-Vis absorbance measurements
-
Automated liquid handler (recommended for high throughput)
Procedure:
-
Prepare Solutions: Dilute the PROTAC stock solution in PBS to the desired final concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (e.g., <1%).
-
Coat the Membrane: Add 5 µL of the lecithin/dodecane solution to each well of the donor plate's filter membrane. Allow the lipid to impregnate the filter for at least 5 minutes.
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare the Donor Plate: Add 150 µL of the PROTAC working solution to each well of the coated donor plate.
-
Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottoms of the donor wells are in contact with the solution in the acceptor wells.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) in a sealed chamber with a moist environment to prevent evaporation.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - CA(t) / Cequilibrium)
Where:
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
CA(t) = Concentration in the acceptor well at time t
-
Cequilibrium = Equilibrium concentration
-
Protocol 2: Caco-2 Permeability Assay
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
PROTAC stock solution
-
Lucifer yellow solution (for monolayer integrity testing)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at a high density. Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent, polarized monolayer.
-
Monolayer Integrity Test: Before the assay, assess the integrity of the Caco-2 cell monolayer by measuring the permeability of a low-permeability marker, such as Lucifer yellow.
-
Prepare PROTAC Solutions: Dilute the PROTAC stock solution in HBSS to the desired concentration.
-
Apical to Basolateral (A-B) Permeability:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the PROTAC solution to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Basolateral to Apical (B-A) Permeability:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the PROTAC solution to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Incubate and collect samples from the apical chamber as described for the A-B direction.
-
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp for both A-B and B-A directions using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = Rate of permeation
-
A = Surface area of the membrane
-
C0 = Initial concentration in the donor chamber
-
-
Calculate the efflux ratio: Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests active efflux.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Cell line of interest
-
Cell culture medium
-
PROTAC stock solution
-
PBS
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
PCR tubes or plates
-
Thermal cycler
-
Western blot reagents and equipment (or mass spectrometer)
-
Antibody against the target protein
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with the PROTAC at various concentrations or a vehicle control for a specified time.
-
Harvesting: Harvest the cells by scraping or trypsinization, wash with PBS, and resuspend in lysis buffer.
-
Lysate Preparation: Lyse the cells (e.g., by freeze-thaw cycles or sonication). Centrifuge to pellet cell debris and collect the supernatant.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes). Include a non-heated control.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples at high speed to pellet the denatured and aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blot or mass spectrometry.
-
Data Analysis: Quantify the band intensities (for Western blot) at each temperature. Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the PROTAC indicates target engagement.
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for the Caco-2 permeability assay.
References
Application Notes and Protocols for the Analytical Characterization of m-PEG3-S-PEG1-C2-Boc Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a ternary complex (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex. The m-PEG3-S-PEG1-C2-Boc linker is a polyethylene (B3416737) glycol (PEG)-based linker designed to offer a balance of solubility and flexibility.[3] Its characterization is crucial for understanding the structure-activity relationship (SAR) and optimizing PROTAC design.
This document provides a comprehensive guide to the analytical techniques and detailed protocols for the characterization of PROTACs containing the this compound linker.
PROTAC Mechanism of Action
PROTACs function catalytically to induce protein degradation. The process begins with the PROTAC molecule entering the cell and simultaneously binding to the target protein and an E3 ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the proteasome, releasing the PROTAC to repeat the cycle.
Analytical Characterization Workflow
A multi-faceted analytical approach is required to fully characterize a PROTAC. The workflow generally involves structural verification, biophysical assessment of binding interactions, and functional evaluation of protein degradation and stability.
Structural Characterization
Accurate structural confirmation is the foundational step in PROTAC analysis.
Mass Spectrometry (MS)
MS is essential for confirming the molecular weight and assessing the purity of the synthesized PROTAC. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are critical for verifying the elemental composition.
Experimental Protocol: LC-MS for Purity and Identity
-
Sample Preparation: Dissolve the PROTAC in a suitable solvent (e.g., DMSO, acetonitrile) to a concentration of approximately 1 mg/mL. Dilute further with the mobile phase to a final concentration of 1-10 µg/mL.
-
Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 5-10 minutes, hold, and then re-equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Analysis: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Scan Range: Acquire data over a mass range that includes the expected m/z of the protonated molecule [M+H]⁺ and potentially multi-charged species [M+2H]²⁺, common for larger PROTACs.
-
Fragmentation: Perform tandem MS (MS/MS) on the parent ion to confirm fragment patterns, which can help verify the structure of the warhead, E3 ligand, and linker components.
-
Data Presentation
| Parameter | Typical Value / Result | Purpose |
| Purity (%) | >95% | Assesses sample purity from chromatographic peak area. |
| Expected [M+H]⁺ (m/z) | Calculated based on formula | Theoretical mass of the protonated molecule. |
| Observed [M+H]⁺ (m/z) | Measured value (e.g., within 5 ppm of expected) | Confirms molecular identity and elemental composition. |
| Key MS/MS Fragments | m/z values corresponding to warhead, linker, E3 ligand | Provides structural confirmation of the PROTAC components. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed atomic-level structural information, confirming the covalent structure and stereochemistry of the PROTAC. Both 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments are crucial for unambiguous assignment of all atoms, including those in the flexible PEG linker.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).
-
Acquisition:
-
Spectrometer: 400 MHz or higher for better resolution.
-
¹H NMR: Acquire standard proton spectra. The characteristic broad signals of the PEG linker's -CH₂-CH₂-O- protons will be present.
-
¹³C NMR: Acquire proton-decoupled carbon spectra.
-
2D NMR: If assignments are ambiguous, run 2D experiments like COSY (proton-proton correlations) and HSQC (proton-carbon one-bond correlations) to confirm connectivity.
-
-
Data Analysis: Integrate proton signals to confirm the ratio of protons in different parts of the molecule. Compare chemical shifts to expected values for the warhead, E3 ligase, and linker moieties.
Data Presentation
| Nucleus | Key Chemical Shifts (δ, ppm) | Interpretation |
| ¹H | Aromatic region (6-9 ppm) | Protons on warhead/E3 ligand aromatic rings. |
| ¹H | PEG region (~3.5-3.7 ppm) | Characteristic repeating -OCH₂CH₂- units of the linker. |
| ¹H | Aliphatic region (0.8-3.0 ppm) | Protons on alkyl chains and other non-aromatic parts. |
| ¹³C | Carbonyls, Aromatics (120-180 ppm) | Carbons in amides, esters, and aromatic systems. |
| ¹³C | PEG region (~60-70 ppm) | Carbons of the repeating -OCH₂CH₂- units. |
Biophysical Characterization of Interactions
Understanding the binding kinetics and thermodynamics of a PROTAC to its target proteins, both individually and as a ternary complex, is vital for predicting its efficacy.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for measuring real-time binding kinetics (association/dissociation rates) and affinity (Kᴅ) of binary (PROTAC-POI, PROTAC-E3) and ternary complexes.
Experimental Protocol: Ternary Complex Formation Assay
-
Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto a sensor chip surface. Use a streptavidin chip for biotinylated proteins for controlled orientation.
-
Binary Interaction Analysis:
-
Inject a series of increasing concentrations of the PROTAC over the immobilized E3 ligase surface to determine the Kᴅ of the PROTAC-E3 interaction.
-
Separately, immobilize the POI and inject the PROTAC to determine the Kᴅ of the PROTAC-POI interaction.
-
-
Ternary Complex Analysis:
-
Inject a constant, saturating concentration of the POI mixed with a series of increasing concentrations of the PROTAC over the immobilized E3 ligase surface.
-
An enhanced binding response compared to the PROTAC alone indicates the formation of the ternary complex.
-
Analyze the sensorgrams to determine the kinetics (kₐ, kₔ) and affinity (Kᴅ) of the ternary complex.
-
-
Data Analysis: Fit the binding data to appropriate models (e.g., 1:1 Langmuir for binary, steady-state affinity for ternary) to extract kinetic and affinity constants.
Data Presentation
| Interaction | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) | Kᴅ (nM) | Cooperativity (α) |
| PROTAC + POI | 1 x 10⁵ | 1 x 10⁻³ | 10 | N/A |
| PROTAC + E3 Ligase | 5 x 10⁴ | 5 x 10⁻³ | 100 | N/A |
| (E3-PROTAC) + POI | 2 x 10⁵ | 5 x 10⁻⁴ | 2.5 | >1 (Positive) |
Note: Cooperativity (α) is calculated from the binding affinities and indicates whether the binding of one partner enhances (α > 1) or diminishes (α < 1) the binding of the other.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH).
Experimental Protocol: ITC Titration
-
Sample Preparation: Prepare the proteins and PROTAC in the same matched buffer to minimize heat of dilution effects. Degas all solutions. PROTAC solubility can be a limiting factor and may require the use of a small percentage of DMSO (e.g., 1-2%) in both the cell and syringe solutions.
-
Binary Titration:
-
Place one binding partner (e.g., POI at 10-20 µM) in the sample cell.
-
Fill the injection syringe with the PROTAC (e.g., 100-200 µM).
-
Perform a series of small injections (e.g., 20 injections of 2 µL) and measure the heat change after each injection.
-
-
Ternary Titration: To measure the thermodynamics of ternary complex formation, place the E3 ligase in the sample cell and titrate with a pre-formed binary complex of the POI and the PROTAC.
-
Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model (e.g., one set of sites) to determine Kᴅ, n, and ΔH.
Data Presentation
| Interaction | Kᴅ (nM) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| PROTAC + POI | 15 | ~1.0 | -8.5 | -2.3 | -10.8 |
| PROTAC + E3 Ligase | 120 | ~1.0 | -6.2 | -3.5 | -9.7 |
| Ternary Complex | 5 | ~1.0 | -9.8 | -2.5 | -12.3 |
Functional and Stability Assays
These assays determine the ultimate biological activity of the PROTAC: its ability to induce degradation of the target protein within cells and its stability in a biological environment.
Western Blot for Protein Degradation
Western blotting is the most common method to visualize and quantify the reduction in POI levels in cells treated with a PROTAC. This allows for the determination of key efficacy parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Experimental Protocol: Cellular Degradation Assay
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, or a cancer cell line expressing the POI) and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a set period (e.g., 4, 8, or 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of each lysate by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific to the POI.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin, or Tubulin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control for each sample. Plot the normalized POI levels against the PROTAC concentration to determine DC₅₀ and Dₘₐₓ.
Data Presentation
| PROTAC Compound | DC₅₀ (nM) | Dₘₐₓ (%) | Time Point (h) | Cell Line |
| This compound PROTAC | 25 | 92 | 24 | HEK293 |
| Negative Control (Inactive Epimer) | >10,000 | <10 | 24 | HEK293 |
Metabolic Stability Assay
PROTACs, especially those with flexible linkers like PEG chains, can be susceptible to metabolic degradation. Assessing stability in human liver microsomes (HLM) or plasma provides an early indication of the PROTAC's potential in vivo half-life.
Experimental Protocol: Human Liver Microsome (HLM) Stability
-
Reaction Mixture: Prepare a reaction mixture containing phosphate (B84403) buffer (pH 7.4), the PROTAC (e.g., 1 µM final concentration), and HLM (e.g., 0.5 mg/mL).
-
Initiation: Pre-warm the mixture at 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard (to precipitate proteins and stop the reaction).
-
Sample Preparation: Vortex and centrifuge the samples. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent PROTAC at each time point using a calibrated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC versus time. The slope of the line is used to calculate the in vitro half-life (t₁/₂).
Data Presentation
| Compound | In Vitro t₁/₂ (min) in HLM | Intrinsic Clearance (µL/min/mg) | Interpretation |
| This compound PROTAC | 45 | 15.4 | Moderately Stable |
| Positive Control (e.g., Verapamil) | <10 | >69.3 | Low Stability |
| Negative Control (e.g., Warfarin) | >60 | <11.6 | High Stability |
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Linker Length of m-PEG3-S-PEG1-C2-Boc for Improved Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the optimization of the linker length of m-PEG3-S-PEG1-C2-Boc and similar PEG-based linkers for enhanced efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length critical?
A Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule composed of a ligand that binds to a target protein (protein of interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker's primary role is to bridge the target protein and the E3 ligase, facilitating the formation of a stable ternary complex.[2][3] This proximity is essential for the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome.[1]
The length of the linker is a critical parameter that must be empirically optimized for each specific target protein and E3 ligase pair.[4] An optimal linker length is crucial for forming a stable and productive ternary complex.
-
If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.
-
If the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, potentially leading to an unstable ternary complex.
Q2: What are the common types of linkers used in PROTAC design besides this compound?
The most frequently used linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths. These are popular due to their synthetic accessibility and the ease with which their length can be systematically varied. More rigid linkers incorporating elements like piperazine (B1678402) or triazole rings are also utilized to modulate the conformational flexibility and physicochemical properties of the PROTAC.
Q3: How does altering the PEG chain length in a linker like this compound impact PROTAC performance?
Varying the number of PEG units in a linker directly impacts the distance between the target protein and the E3 ligase, which in turn affects the stability and geometry of the ternary complex. This has a profound effect on the degradation potency (DC50) and maximal degradation (Dmax) of the PROTAC. The optimal PEG linker length is highly dependent on the specific biological system and must be determined experimentally.
Troubleshooting Guide
Problem 1: My PROTAC shows good binding to the target protein and the E3 ligase individually, but I don't observe significant target protein degradation.
This is a common challenge in PROTAC development and often points to issues with ternary complex formation. Several factors related to the linker could be the cause:
-
Suboptimal Linker Length: Even with strong binary affinities, the linker may not be the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for ubiquitination.
-
Solution: Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG1, PEG2, PEG4, PEG5, etc.) to identify the optimal length for your specific target and E3 ligase pair.
-
-
Inefficient Ternary Complex Formation: The flexibility of the PEG linker may not be optimal for the specific protein-protein interactions required for a stable ternary complex.
-
Solution: Evaluate ternary complex formation directly using biophysical assays such as Surface Plasmon Resonance (SPR) or NanoBRET. Consider designing linkers with different rigidity by incorporating cyclic moieties.
-
-
Poor Cell Permeability: The physicochemical properties of your PROTAC, influenced by the linker, may result in poor cell membrane permeability, preventing it from reaching its intracellular target.
-
Solution: Assess the cell permeability of your PROTACs using assays like the parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability assays. Modifying the linker to balance hydrophilicity and hydrophobicity can improve cell uptake.
-
Problem 2: I'm observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.
The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, thus reducing degradation efficiency.
-
Solution: While the hook effect is an inherent characteristic of the PROTAC mechanism, its severity can be influenced by linker design. A well-designed linker can promote positive cooperativity in ternary complex formation, making the ternary complex more stable than the binary complexes and mitigating the hook effect. Optimizing the linker length and composition can help to shift the hook effect to higher concentrations.
Quantitative Data on Linker Length Optimization
The optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase. Below are examples from published studies illustrating the impact of linker length on PROTAC efficacy.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) in MCF7 cells | Dmax (%) in MCF7 cells |
| PROTAC 1 | 9 | > 1000 | < 50 |
| PROTAC 2 | 12 | ~500 | ~70 |
| PROTAC 3 | 16 | ~100 | > 90 |
| PROTAC 4 | 19 | ~750 | ~60 |
| PROTAC 5 | 21 | > 1000 | < 40 |
Data summarized from a study on ERα degradation. A clear optimal linker length of 16 atoms was identified for maximal efficacy.
Table 2: Impact of Linker Length on p38α Degradation
| PROTAC Series | Linker Length (atoms) | Degradation Efficacy |
| Shorter Linkers | < 15 | Poor Degradation |
| Optimal Linkers | 15-17 | Optimal Degradation |
| Longer Linker | 20 | Efficient Degradation |
This study on p38α degradation indicates an optimal linker length range of 15-17 atoms for effective degradation.
Experimental Protocols
Western Blotting for Protein Degradation Quantification
This is a standard method to visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.
1. Cell Culture and Treatment:
- Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
- Allow cells to adhere overnight.
- Treat the cells with a serial dilution of your PROTAC compounds (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
3. Protein Quantification:
- Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.
4. SDS-PAGE and Western Blotting:
- Load equal amounts of protein from each sample onto an SDS-PAGE gel.
- Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.
- Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the percentage of target protein degradation relative to the vehicle-treated control.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
References
Technical Support Center: Troubleshooting Low Degradation Efficiency with a New PROTAC
Welcome to the PROTAC technical support center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the development and experimental use of new Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My new PROTAC shows little to no degradation of my target protein. What are the most common initial checkpoints?
A1: When a new PROTAC fails to induce degradation, the initial investigation should focus on three key areas:
-
Compound Integrity and Cellular Access: Confirm the chemical integrity and purity of your PROTAC. Subsequently, verify its ability to penetrate the cell membrane and reach its intracellular target. Poor physicochemical properties, such as low solubility or poor permeability, are common initial hurdles.[1][2][3]
-
Binary Engagement: Ensure your PROTAC can independently bind to both the target protein of interest (POI) and the recruited E3 ligase. A lack of binding to either protein will prevent the formation of the necessary ternary complex.
-
Ternary Complex Formation: Successful binary binding does not guarantee the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). This is a critical step for subsequent ubiquitination.[4][5]
Q2: What is the "hook effect" and how can I avoid it?
A2: The "hook effect" describes the phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations. This occurs because an excess of the PROTAC molecule leads to the formation of non-productive binary complexes (POI-PROTAC and E3 ligase-PROTAC) that cannot bring the POI and E3 ligase together. To avoid this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for degradation.
Q3: How do I know if my chosen E3 ligase is appropriate for my target protein and cell line?
A3: The choice of E3 ligase is critical for successful degradation. Key considerations include:
-
E3 Ligase Expression: The selected E3 ligase must be expressed at sufficient levels in the experimental cell line. You can verify this using techniques like Western blotting or qPCR.
-
Substrate Compatibility: Not all E3 ligases can effectively ubiquitinate every target protein, even when brought into proximity. If you suspect an issue, consider testing a PROTAC that recruits a different E3 ligase (e.g., switching from a VHL-based recruiter to a CRBN-based one).
Q4: Can issues with the ubiquitin-proteasome system (UPS) itself affect my experiment?
A4: Yes, the overall health and functionality of the cell's UPS are essential for PROTAC efficacy. Factors such as cell passage number, confluency, and overall cell health can impact the efficiency of the UPS. It is also crucial to confirm that the observed degradation is indeed proteasome-dependent. This can be tested by co-treating cells with your PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of the target protein levels in the presence of the inhibitor confirms proteasome-mediated degradation.
Troubleshooting Guides
Problem: No or Low Target Degradation Observed
This guide provides a systematic approach to identifying the root cause of poor PROTAC performance.
Step 1: Verify Compound Integrity and Cellular Permeability
-
Question: Is my PROTAC compound stable and able to enter the cells?
-
Troubleshooting:
-
Confirm the chemical identity and purity of your PROTAC using methods like LC-MS and NMR.
-
Assess the solubility of your PROTAC in your cell culture medium.
-
Evaluate cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Step 2: Confirm Target Engagement
-
Question: Is my PROTAC binding to the target protein and the E3 ligase inside the cell?
-
Troubleshooting:
-
Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells. A shift in the thermal stability of the target protein upon PROTAC treatment indicates binding.
-
Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) with purified proteins to quantify the binding affinity of your PROTAC to both the target protein and the E3 ligase.
-
Step 3: Assess Ternary Complex Formation
-
Question: Are the target protein, PROTAC, and E3 ligase forming a stable ternary complex?
-
Troubleshooting:
-
Conduct a co-immunoprecipitation (Co-IP) experiment. Pull down the E3 ligase and blot for the target protein, or vice-versa. The presence of the other protein indicates ternary complex formation.
-
Utilize biophysical assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the proximity of the target protein and the E3 ligase in the presence of the PROTAC.
-
Step 4: Evaluate Target Ubiquitination
-
Question: Is the target protein being ubiquitinated upon PROTAC treatment?
-
Troubleshooting:
-
Perform an in-cell ubiquitination assay. Treat cells with your PROTAC and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate). Then, immunoprecipitate the target protein and perform a Western blot using an anti-ubiquitin antibody. An increase in the ubiquitin signal on your target protein confirms that the ternary complex is productive.
-
Step 5: Check Proteasome Activity
-
Question: Is the proteasome functional and responsible for the degradation?
-
Troubleshooting:
-
Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). If the PROTAC is functional, you should observe a rescue of the target protein levels.
-
If you suspect a general issue with the proteasome in your cell line, you can use a commercial proteasome activity assay.
-
Data Presentation
Table 1: Example Dose-Response Data for a New PROTAC
| PROTAC Concentration | % Target Protein Remaining |
| 1 nM | 98% |
| 10 nM | 75% |
| 100 nM | 30% |
| 1 µM | 15% |
| 10 µM | 45% (Hook Effect) |
Table 2: Troubleshooting Assay Summary
| Assay | Purpose | Expected Outcome for a Functional PROTAC |
| CETSA | Confirm target engagement | Increased thermal stability of the target protein |
| Co-IP | Assess ternary complex formation | Detection of the target protein when pulling down the E3 ligase (and vice versa) |
| In-cell Ubiquitination Assay | Evaluate target ubiquitination | Increased ubiquitin signal on the immunoprecipitated target protein |
| Proteasome Inhibitor Co-treatment | Confirm proteasome-dependent degradation | Rescue of target protein degradation |
Experimental Protocols
Protocol 1: In-Cell Ubiquitination Assay
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with your PROTAC at the optimal concentration. It is critical to include a control group co-treated with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a denaturing buffer (e.g., RIPA buffer containing SDS) to disrupt protein-protein interactions and inactivate deubiquitinating enzymes.
-
Immunoprecipitation (IP): Immunoprecipitate the target protein from the cell lysates using an antibody specific to your target protein.
-
Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and transfer to a membrane. Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated target protein. You can then strip and re-probe the membrane with an antibody against your target protein as a loading control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Treat cells with your PROTAC at various concentrations. Include a vehicle control.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for the E3 ligase (e.g., anti-VHL or anti-CRBN).
-
Pull-down: Use protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins and analyze the eluate by Western blotting, probing for your target protein. The presence of your target protein in the eluate indicates the formation of a ternary complex.
Visualizations
Caption: The mechanism of action of a PROTAC, leading to target protein degradation.
Caption: A stepwise workflow for troubleshooting low PROTAC degradation efficiency.
Caption: The relationship between PROTAC concentration and complex formation (Hook Effect).
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]
- 3. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 4. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Solving Solubility Issues with Hydrophobic PROTACs
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality, but their development is often hampered by significant physicochemical challenges. Due to their high molecular weight and lipophilicity, many PROTACs exhibit poor aqueous solubility, which can impede formulation, limit oral bioavailability, and lead to inconsistent results in preclinical assays.[1][2][3]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the solubility challenges associated with hydrophobic PROTAC molecules.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: My PROTAC precipitates when I dilute my DMSO stock solution into an aqueous buffer.
Potential Cause: This is a common problem for hydrophobic molecules. The sharp change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous medium (like PBS or cell culture media) causes the PROTAC to crash out of solution as it exceeds its thermodynamic solubility limit.[1][4]
Solutions:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (ideally below 0.5%, and certainly below 1%), as it can impact cell viability. However, a minimal amount is often necessary to maintain solubility.
-
Employ Co-solvents: For challenging compounds, adding pharmaceutically acceptable co-solvents can significantly improve solubility. A common strategy involves creating a multi-component stock solution before final dilution.
-
Use Gentle Heat and Sonication: To aid the initial dissolution in a stock solvent like DMSO, gentle heating and sonication can be effective. Warm the vial to 37°C for 5-10 minutes and/or place it in an ultrasonic bath for 5-15 minutes. Always inspect the solution visually for precipitate before proceeding.
-
Lower the Final Concentration: Determine the maximum achievable concentration of your PROTAC in the final aqueous buffer and ensure your experimental concentrations do not exceed this limit.
Experimental Protocol: Co-solvent Formulation for In Vitro Assays
This protocol describes a common co-solvent system for improving the solubility of a hydrophobic PROTAC for cellular assays.
Materials:
-
PROTAC powder
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Anhydrous DMSO
-
PEG300 (Polyethylene glycol 300)
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Tween-80
-
Aqueous buffer (e.g., PBS, saline, or cell culture medium)
Methodology:
-
Prepare High-Concentration Stock: Prepare a 10-20 mM stock solution of your PROTAC in 100% DMSO.
-
Mix with Co-solvents: For a 1 mL final intermediate solution, combine the following in order, ensuring thorough mixing after each addition:
-
100 µL of the DMSO stock solution
-
400 µL of PEG300
-
50 µL of Tween-80
-
-
Add Aqueous Buffer: Slowly add 450 µL of your desired aqueous buffer to the co-solvent mixture while vortexing. This prevents the PROTAC from precipitating upon contact with the aqueous phase.
-
Final Formulation: The resulting 1 mL solution contains 10% DMSO, 40% PEG300, and 5% Tween-80. This stock can then be cautiously diluted further into the final assay medium.
Issue 2: My cell-based assay shows inconsistent results or no target degradation.
Potential Cause: If your PROTAC has poor aqueous solubility, it may be precipitating in the cell culture medium. This leads to an unknown and inconsistent concentration of the compound available to the cells, causing unreliable results. Even if no visible precipitate is observed, the compound may form aggregates that cannot cross the cell membrane.
Solutions:
-
Confirm Solubility in Media: First, determine the solubility of your PROTAC in the specific cell culture medium you are using. If your treatment concentration exceeds this solubility limit, the results will be unreliable.
-
Use a Formulation Strategy: Prepare your dosing solutions using a solubility-enhancing method, such as the co-solvent protocol described above or an amorphous solid dispersion.
-
Verify Cellular Target Engagement: If you have confirmed the PROTAC is soluble in your assay medium but still see no activity, the issue may be poor cell permeability or a lack of target engagement within the cell. Use orthogonal assays like a Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that the PROTAC is entering the cells and binding to its intended target.
Frequently Asked Questions (FAQs)
Q1: Why are PROTAC molecules often poorly soluble?
PROTACs are large, complex heterobifunctional molecules, typically with a molecular weight exceeding 700 Da. Their structure, which links two distinct protein-binding ligands with a chemical linker, often results in high hydrophobicity and a large polar surface area. These characteristics place them in the "beyond Rule of Five" (bRo5) chemical space, predisposing them to low aqueous solubility and poor cell permeability.
Q2: How can I improve PROTAC solubility through chemical modification?
The linker region is the most common target for chemical modification to improve physicochemical properties without altering binding to the target protein or the E3 ligase.
-
Incorporate Hydrophilic Linkers: The most common strategy is to use linkers containing polyethylene (B3416737) glycol (PEG) units. PEG chains are hydrophilic and can significantly increase the water solubility of the overall molecule.
-
Add Ionizable Groups: Introducing basic nitrogen-containing heterocycles, such as piperazine (B1678402) or piperidine, into the linker can improve aqueous solubility, especially at lower pH.
-
Control Rigidity: While flexible linkers like PEG and alkyl chains are common, more rigid linkers can pre-organize the molecule into an active conformation, which can sometimes improve properties. However, this must be balanced, as excessive rigidity can also impair degradation potency.
Caption: Modifying the linker is a key strategy to enhance PROTAC solubility.
Q3: What are the most common formulation strategies to improve PROTAC solubility?
When chemical modification is not feasible, advanced formulation techniques can be used to enhance solubility for both in vitro and in vivo studies.
-
Amorphous Solid Dispersions (ASDs): This is a highly effective technique where the PROTAC is dispersed within a polymer matrix (e.g., HPMCAS, Eudragit, Soluplus). This prevents the PROTAC from crystallizing, keeping it in a higher-energy, more soluble amorphous state. ASDs can generate and maintain a supersaturated concentration of the drug in solution, significantly enhancing dissolution and absorption.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-nanoemulsifying drug delivery systems (SNEDDS) can be used. These formulations consist of oils, surfactants, and co-solvents that form fine emulsions or nanoemulsions upon gentle agitation in an aqueous medium, keeping the drug solubilized.
-
Use of Excipients and Co-solvents: As detailed in the troubleshooting guide, various excipients like PEGs, Tween-80, and cyclodextrins can be used to improve solubility.
Data Presentation: Common Excipients for Solubility Enhancement
The table below summarizes common excipients used in various formulation strategies for PROTACs.
| Formulation Strategy | Excipient Class | Specific Examples | Primary Function |
| Co-solvent Systems | Solvents / Surfactants | DMSO, PEG300, PEG400, Propylene Glycol, Tween-80, Kolliphor® HS 15 | Increase solvent capacity for hydrophobic drugs |
| Amorphous Solid Dispersions (ASDs) | Polymers | HPMCAS (L Grade), Eudragit® L 100-55, Soluplus®, Copovidone | Stabilize the amorphous state, prevent crystallization, and maintain supersaturation |
| Liquisolid Formulations | Non-volatile Solvents | Propylene Carbonate (PC), N-Methyl-2-Pyrollidon (NMP), DMSO | Dissolve the drug before adsorption onto a solid carrier |
| Inclusion Complexes | Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Encapsulate the hydrophobic PROTAC molecule within a hydrophilic shell |
Q4: How should I measure the solubility of my PROTAC?
Standard solubility measurements are crucial for understanding your molecule's behavior.
-
Thermodynamic Solubility: The shake-flask method is the gold standard for determining thermodynamic solubility. Excess PROTAC is equilibrated in a buffer (e.g., PBS pH 7.4) for 24-48 hours. The saturated solution is then filtered or centrifuged, and the concentration of the dissolved PROTAC is quantified by HPLC-UV or LC-MS.
-
Kinetic Solubility: This high-throughput method is often used in early discovery. A concentrated DMSO stock of the PROTAC is added to an aqueous buffer, and the point at which precipitation is first observed (e.g., by nephelometry or light scattering) is measured.
-
Biorelevant Media: For PROTACs intended for oral delivery, measuring solubility in simulated intestinal fluids is critical. Studies have shown that PROTAC solubility can be significantly higher in Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF) compared to simple phosphate (B84403) buffers.
Experimental Protocol: Basic Thermodynamic Solubility Assay (Shake-Flask Method)
Materials:
-
PROTAC powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC or LC-MS system for quantification
-
Microcentrifuge tubes
-
Orbital shaker
-
0.22 µm syringe filters
Methodology:
-
Add an excess amount of the solid PROTAC powder to a microcentrifuge tube containing a known volume of PBS (e.g., 1 mL). Ensure there is undissolved solid material.
-
Incubate the tubes on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of the PROTAC in the filtered supernatant using a validated HPLC or LC-MS method with a standard curve.
-
The resulting concentration is the thermodynamic solubility of the PROTAC in that specific buffer.
Caption: A logical workflow for troubleshooting PROTAC solubility issues.
References
Navigating the "Hook Effect": A Technical Support Center for PROTAC Researchers
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in understanding and mitigating the "hook effect" observed in PROTAC (Proteolysis Targeting Chimera) dose-response curves. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you achieve accurate and reproducible results in your targeted protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" refers to the paradoxical decrease in the degradation of a target protein at high concentrations of a PROTAC.[1][2] This results in a characteristic bell-shaped or U-shaped dose-response curve, where maximal degradation (Dmax) is observed at an optimal, intermediate PROTAC concentration, and the degradation efficiency diminishes at higher concentrations.[2][3] This phenomenon occurs because excessive PROTAC concentrations favor the formation of non-productive binary complexes (PROTAC-Target Protein or PROTAC-E3 Ligase) over the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for ubiquitination and subsequent proteasomal degradation.[1]
Q2: Why is it crucial to identify and understand the hook effect?
A2: Failing to recognize the hook effect can lead to significant misinterpretation of experimental data. A potent PROTAC might be incorrectly dismissed as inactive if it is tested at concentrations that are too high, placing the results on the downward slope of the bell-shaped curve where degradation is minimal. Accurately characterizing the hook effect is essential for determining key pharmacological parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies.
Q3: What are the primary factors that influence the magnitude of the hook effect?
A3: Several factors can influence the onset and severity of the hook effect:
-
Binding Affinities: The relative binding affinities of the PROTAC for the target protein and the E3 ligase are critical.
-
Cooperativity: The stability of the ternary complex plays a major role. Positive cooperativity, where the binding of one protein partner increases the affinity for the other, can help mitigate the hook effect by stabilizing the ternary complex.
-
PROTAC Linker: The length, composition, and rigidity of the linker connecting the two warheads of the PROTAC can significantly impact the geometry and stability of the ternary complex.
-
Cellular Context: Factors such as the expression levels of the target protein and the E3 ligase in the specific cell line being used can influence the concentration at which the hook effect is observed.
Q4: How can I confirm that the protein degradation I observe is proteasome-dependent?
A4: To verify that the degradation is mediated by the proteasome, you can perform a co-treatment experiment with a proteasome inhibitor (e.g., MG132 or carfilzomib). Pre-incubating the cells with a proteasome inhibitor before adding the PROTAC should block the degradation of the target protein. If the protein levels are "rescued" or restored in the presence of the proteasome inhibitor compared to treatment with the PROTAC alone, it confirms a proteasome-dependent mechanism.
Troubleshooting Guide
Problem 1: My dose-response curve shows a bell shape, with decreased degradation at higher concentrations.
-
Likely Cause: This is the classic presentation of the hook effect.
-
Troubleshooting Steps:
-
Confirm and Characterize: Repeat the experiment using a wider and more granular range of PROTAC concentrations to fully delineate the bell-shaped curve. This will help you accurately identify the optimal concentration for maximal degradation (Dmax).
-
Optimize Concentration: For subsequent experiments, use PROTAC concentrations at or below the determined Dmax to operate in the productive degradation range.
-
Assess Ternary Complex Formation: Employ biophysical assays (see Experimental Protocols) to directly measure ternary complex formation at various PROTAC concentrations. This can help correlate the decrease in degradation with a reduction in the formation of the productive ternary complex.
-
Problem 2: I am not observing any protein degradation at any of the concentrations I've tested.
-
Likely Cause: This could be due to several factors, including testing a concentration range that is too high and falls entirely within the hook effect region, an inactive PROTAC, or issues with the experimental system.
-
Troubleshooting Steps:
-
Test a Broader Concentration Range: It is crucial to test a very wide range of concentrations (e.g., from picomolar to high micromolar) to ensure you are not missing a narrow window of activity.
-
Verify Target Engagement: Before concluding the PROTAC is inactive, confirm its ability to bind to both the target protein and the E3 ligase and to form a ternary complex using appropriate biophysical or cellular assays.
-
Check E3 Ligase Expression: Ensure that the cell line you are using expresses the E3 ligase that your PROTAC is designed to recruit. This can be confirmed by Western blot or qPCR.
-
Optimize Incubation Time: Degradation is a kinetic process. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal treatment duration.
-
Data Presentation
Table 1: Example of Dose-Response Data for a PROTAC Exhibiting the Hook Effect
| PROTAC Concentration (nM) | % Target Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100% |
| 0.1 | 85% |
| 1 | 50% |
| 10 | 15% (Dmax) |
| 100 | 40% |
| 1000 | 75% |
| 10000 | 90% |
This table illustrates a typical hook effect, with maximal degradation observed at 10 nM and a reduction in efficacy at higher concentrations.
Experimental Protocols
Dose-Response Analysis by Western Blot
This protocol is designed to determine the optimal concentration of a PROTAC for target protein degradation and to identify the presence of a hook effect.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and 70-80% confluent at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. A broad concentration range (e.g., 0.1 nM to 10 µM) is recommended to capture the full dose-response curve. Include a vehicle control (e.g., DMSO).
-
Incubation: Treat the cells with the various PROTAC concentrations for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 15-20 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the percentage of remaining target protein against the log of the PROTAC concentration to visualize the dose-response curve and determine the DC50 and Dmax.
Biophysical Assays for Ternary Complex Formation
Directly measuring the formation of the ternary complex is a powerful way to understand the molecular basis of the hook effect. Several techniques are available:
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay measures the proximity of the target protein and the E3 ligase. When a PROTAC brings an antibody-coated donor bead (bound to one protein) and an acceptor bead (bound to the other) close together, a chemiluminescent signal is generated.
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the kinetics and affinity of ternary complex formation in real-time. Typically, the E3 ligase is immobilized on a sensor chip, and a mixture of the PROTAC and the target protein is flowed over the surface.
-
Fluorescence Resonance Energy Transfer (FRET): FRET-based assays can monitor the formation of the ternary complex in solution by measuring the energy transfer between two fluorescently labeled proteins when a PROTAC brings them into proximity.
Visualizations
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Formation of productive vs. non-productive complexes.
Caption: Troubleshooting decision tree for the hook effect.
References
Technical Support Center: Enhancing the In Vivo Stability of PROTACs with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when using polyethylene (B3416737) glycol (PEG) linkers to improve the in vivo stability of Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary roles of PEG linkers in PROTACs?
A1: PEG linkers are a crucial component in PROTAC design, serving multiple functions beyond simply connecting the target protein ligand and the E3 ligase recruiter.[1][2][3] Their primary roles include:
-
Improving Solubility and Physicochemical Properties: PROTACs are often large, complex molecules with poor aqueous solubility.[4][5] The hydrophilic nature of PEG linkers, composed of repeating ethylene (B1197577) glycol units, significantly enhances the overall solubility of the PROTAC molecule, which is critical for formulation and administration.
-
Modulating Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexibility of PEG linkers allows them to adopt folded conformations. This can shield the polar surface area, creating a more compact structure that is more amenable to crossing the cell membrane. However, excessive PEGylation can negatively impact cellular uptake, necessitating empirical optimization.
-
Optimizing Ternary Complex Formation: The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. An optimal linker length ensures the correct spatial orientation and proximity of the target protein and E3 ligase for efficient ubiquitination and subsequent degradation.
Q2: What are the common in vivo stability issues associated with PEGylated PROTACs?
A2: Despite their advantages, PROTACs with PEG linkers can present several in vivo stability challenges:
-
Metabolic Instability: The ether linkages within the PEG chain are susceptible to oxidative metabolism by cytochrome P450 enzymes, primarily in the liver. This can lead to rapid clearance and a short in vivo half-life, reducing the therapeutic efficacy of the PROTAC.
-
Poor Pharmacokinetics (PK): Due to their high molecular weight and complex structures, PROTACs often exhibit suboptimal pharmacokinetic properties, including rapid clearance and insufficient exposure to the target tissue.
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, rather than the desired ternary complex. This phenomenon, known as the "hook effect," leads to a decrease in degradation efficiency at higher doses.
Q3: How does the length of the PEG linker affect PROTAC activity and stability?
A3: The length of the PEG linker is a critical parameter that must be empirically optimized for each specific PROTAC system.
-
Too Short: A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.
-
Too Long: Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. It can also lead to increased flexibility, which may make the PROTAC more susceptible to metabolic degradation.
-
Optimal Length: The optimal linker length, typically ranging from 5 to 15 atoms, is highly dependent on the specific target protein and E3 ligase combination. For example, for some targets like TBK1 and BTK, longer linkers have been shown to be more effective.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and in vivo testing of PEGylated PROTACs.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low in vivo efficacy despite good in vitro potency | Poor metabolic stability leading to rapid clearance. | 1. Incorporate Rigid Moieties: Replace a portion of the flexible PEG chain with rigid structures like piperazine, piperidine, or triazole rings to shield against metabolic enzymes. 2. Optimize Linker Length: Systematically synthesize and test analogs with shorter or longer PEG linkers to find the optimal length for both stability and activity. 3. Consider Alternative Linkers: Evaluate more metabolically stable linkers, such as alkyl chains or linkers with reduced ether content. |
| Poor cell permeability. | 1. Modify Physicochemical Properties: Adjust the lipophilicity and polar surface area of the PROTAC through medicinal chemistry. 2. Introduce Lipophilic Moieties: Replace a part of the PEG linker with a more lipophilic group, such as a phenyl ring, to enhance cell permeability. 3. Formulation Strategies: Investigate formulation approaches like amorphous solid dispersions to improve solubility and dissolution. | |
| "Hook Effect" observed in cellular or in vivo experiments | Formation of inactive binary complexes at high PROTAC concentrations. | 1. Conduct Dose-Response Studies: Perform experiments over a wide range of concentrations to identify the optimal dose for maximal degradation and to characterize the bell-shaped curve of the hook effect. 2. Re-engineer the PROTAC: If the hook effect is pronounced, modify the PROTAC to optimize the thermodynamics of ternary complex formation. |
| High variability in experimental results | PROTAC degradation during sample preparation or analysis. Instability in plasma or cell culture media. | 1. Optimize Analytical Methods: Refine LC-MS/MS parameters to minimize in-source fragmentation. 2. Assess Plasma Stability: Conduct plasma stability assays to determine the PROTAC's half-life in biological matrices and modify labile functional groups if necessary. 3. Standardize Protocols: Ensure consistent and rapid sample processing to minimize degradation. |
Key Experimental Protocols
1. Metabolic Stability Assay using Liver Microsomes
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Objective: To determine the rate of phase I metabolism of a PROTAC.
-
Methodology:
-
Prepare a stock solution of the test PROTAC.
-
Incubate the PROTAC with liver microsomes in the presence of NADPH.
-
Collect samples at various time points.
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Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
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Analyze the remaining parent PROTAC concentration using LC-MS/MS.
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Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
-
2. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of a PROTAC across an artificial membrane.
-
Methodology:
-
A filter plate is coated with a lipid solution to form an artificial membrane.
-
The PROTAC solution is added to the donor wells.
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The plate is incubated to allow the PROTAC to diffuse into the acceptor wells.
-
The concentration of the PROTAC in both donor and acceptor wells is measured.
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The permeability coefficient is calculated.
-
3. Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
-
Objective: To quantify the formation of the ternary complex in vitro.
-
Methodology:
-
Label the target protein and E3 ligase with a FRET donor and acceptor pair.
-
In a microplate, add the labeled proteins and a serial dilution of the PROTAC.
-
Incubate to allow for complex formation.
-
Measure the TR-FRET signal, which is generated when the donor and acceptor are brought into close proximity by the PROTAC.
-
Plot the TR-FRET ratio against the PROTAC concentration to determine the TC50 (concentration for half-maximal complex formation).
-
Visualizing Key Concepts
The following diagrams illustrate fundamental processes and workflows related to PROTAC development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for poor in vivo PROTAC efficacy.
References
challenges in synthesizing and purifying m-PEG3-S-PEG1-C2-Boc conjugates
Welcome to the technical support center for the synthesis and purification of m-PEG3-S-PEG1-C2-Boc conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the general structure of this compound and what are its components?
A1: this compound is a heterobifunctional PROTAC (Proteolysis Targeting Chimera) linker. Its structure consists of:
-
m-PEG3: A methoxy-terminated polyethylene (B3416737) glycol chain with three ethylene (B1197577) glycol units. This part enhances solubility.
-
S: A thioether linkage, which provides a stable connection between the two PEG chains.
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PEG1: A polyethylene glycol chain with one ethylene glycol unit.
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C2: A two-carbon alkyl spacer.
-
Boc: A tert-butyloxycarbonyl protecting group on a terminal amine, which allows for controlled, stepwise conjugation.
Q2: What is a common synthetic strategy for this type of conjugate?
A2: A common approach involves a multi-step synthesis. This could include the reaction of a thiol-containing PEG component with an electrophilically activated PEG component (e.g., a maleimide (B117702) or iodoacetamide (B48618) derivative) to form the stable thioether bond. The final step would typically be the introduction of the Boc-protected amine.
Q3: What are the most common challenges in the synthesis of this compound?
A3: The primary challenges include:
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Incomplete Reactions: Steric hindrance from the PEG chains can slow down reaction kinetics, leading to incomplete conversion.
-
Side Reactions: Oxidation of the thioether to a sulfoxide (B87167) or sulfone can occur, especially if reaction conditions are not carefully controlled. Disulfide bond formation is another potential side reaction if a thiol precursor is used.
-
Difficulties in Monitoring Reaction Progress: The flexible and often amorphous nature of PEGylated compounds can make techniques like Thin Layer Chromatography (TLC) less informative.
Q4: What are the key difficulties in purifying the final this compound conjugate?
A4: Purification of PEGylated molecules is notoriously challenging due to:
-
High Polarity and Water Solubility: This can make extraction from aqueous solutions difficult.
-
Broad Peaks in Chromatography: The conformational flexibility of the PEG chains leads to broad peaks in both normal and reverse-phase chromatography, reducing resolution.
-
Similar Properties of Starting Materials and Product: The starting materials and the final product may have very similar polarities and molecular weights, making chromatographic separation challenging.
-
Presence of Hard-to-Remove Impurities: These can include unreacted starting materials, reagents, and byproducts from side reactions.
Q5: Which analytical techniques are best suited for characterizing this compound?
A5: A combination of techniques is recommended for full characterization:
-
Mass Spectrometry (MS): Essential for confirming the molecular weight of the final product. Techniques like ESI-MS are well-suited for this.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure, including the presence of the characteristic PEG signals (around 3.6 ppm in 1H NMR) and the Boc group.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the conjugate. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common choice.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Incomplete reaction due to steric hindrance or low reactivity of starting materials. | - Increase reaction time and/or temperature.- Use a more reactive electrophile for the thioether formation (e.g., iodoacetamide instead of a less reactive one).- Ensure starting materials are pure and dry. |
| Incorrect stoichiometry of reactants. | - Carefully check the molar ratios of your reactants. | |
| Presence of Multiple Spots/Peaks on TLC/LC-MS | Side reactions such as oxidation of the thioether or disulfide bond formation. | - Degas solvents to minimize oxidation.- Consider adding a mild reducing agent like TCEP if disulfide formation is suspected.- Use a less reactive coupling chemistry if possible. |
| Incomplete Boc protection. | - Ensure an adequate excess of the Boc-anhydride and a suitable base are used.- Increase reaction time for the Boc protection step. | |
| Difficulty in Monitoring Reaction Progress | PEGylated compounds may not be UV-active or may streak on TLC. | - Use a staining agent for TLC (e.g., potassium permanganate).- Rely on LC-MS for accurate monitoring of reaction conversion. |
Purification Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation on Reverse-Phase HPLC | Broad peaks due to the flexible PEG chain. | - Use a column with a different stationary phase (e.g., C8 or phenyl).- Optimize the gradient elution method; a shallower gradient may improve resolution.- Adjust the mobile phase pH or add an ion-pairing agent. |
| Co-elution of starting materials and product. | - If possible, use a starting material with a significantly different polarity or a removable protecting group to alter its chromatographic behavior. | |
| Low Recovery After Purification | Adsorption of the PEGylated compound to the stationary phase. | - Pre-condition the column with a blank injection.- Add a small amount of a competitive agent to the mobile phase. |
| Product is too water-soluble for efficient extraction. | - Use a more polar organic solvent for extraction (e.g., butanol).- Perform multiple extractions.- Consider lyophilization to remove aqueous solvent. | |
| Presence of Impurities in the Final Product | Inefficient removal of unreacted starting materials or byproducts. | - Repeat the chromatographic purification.- Consider an alternative purification technique such as size-exclusion chromatography (SEC) if there is a significant molecular weight difference between the product and impurities. |
Experimental Protocols
General Protocol for Thioether Bond Formation (Thiol-Maleimide Reaction)
-
Dissolve the Thiol-PEG Component: Dissolve the thiol-containing PEG molecule in a degassed buffer, typically a phosphate (B84403) buffer at pH 6.5-7.5.
-
Dissolve the Maleimide-PEG Component: In a separate container, dissolve the maleimide-activated PEG component in a small amount of an organic solvent miscible with the reaction buffer (e.g., DMF or DMSO).
-
Reaction: Add the maleimide-PEG solution to the thiol-PEG solution with stirring.
-
Monitoring: Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Quenching: Quench the reaction by adding a small molecule thiol (e.g., N-acetylcysteine) to react with any excess maleimide.
General Protocol for Boc Protection of an Amine
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Dissolve the Amine-Containing Compound: Dissolve the amine-containing PEG conjugate in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of dioxane and water.
-
Add Base: Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).
-
Add Boc Anhydride: Add di-tert-butyl dicarbonate (B1257347) (Boc)2O to the reaction mixture.
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Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl) and then with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer and concentrate under reduced pressure.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Technical Support Center: Optimizing Reaction Conditions for Coupling Ligands to m-PEG3-S-PEG1-C2-Boc
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling of ligands to the m-PEG3-S-PEG1-C2-Boc linker, a tool often employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2]
Assumed Structure and Functionality
For the purpose of this guide, This compound is treated as a heterobifunctional linker. Based on its nomenclature and molecular formula (C16H32O6S) from suppliers, it is presumed to contain a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a methyl ether at the other.[3] The "-S-" is interpreted as a thioether linkage within the polyethylene (B3416737) glycol (PEG) chain. The primary reactive site for user functionalization is the Boc-protected amine, which, after deprotection, can be coupled to a ligand. For PROTAC synthesis, which requires coupling two distinct ligands, this linker would typically be conjugated to one ligand after deprotection, while the other end would need to be appropriately functionalized for reaction with the second ligand. This guide focuses on the reactions involving the Boc-protected amine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a PEG-based linker molecule.[1] Its structure includes a flexible polyethylene glycol chain which can enhance the solubility and cell permeability of the final conjugate.[4] It is primarily used in the synthesis of PROTACs, where it connects a ligand that binds to a target protein of interest and a ligand that recruits an E3 ubiquitin ligase.
Q2: How should I store and handle this compound?
A2: The supplier suggests storing the product at room temperature in the continental US, though this may vary elsewhere. It is important to store the product under the recommended conditions as specified in the Certificate of Analysis. For long-term storage of related Boc-protected PEG linkers, -20°C is often recommended.
Q3: What is the purpose of the Boc group?
A3: The tert-butyloxycarbonyl (Boc) group is a protecting group for the primary amine functionality. This allows for selective reactions at other sites of the molecule if necessary and prevents the amine from participating in unintended side reactions. The Boc group can be removed under acidic conditions to reveal the reactive primary amine for subsequent coupling reactions.
Q4: What type of reaction is typically used to couple a ligand to the deprotected amine of this linker?
A4: After deprotection of the Boc group, the resulting primary amine is commonly coupled to a ligand containing a carboxylic acid group. This is achieved by forming a stable amide bond using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), or by using carbodiimide (B86325) chemistry with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the free amine.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon atmosphere
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the this compound linker in anhydrous DCM (e.g., 0.1 M concentration) under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with DCM or toluene (B28343) (3 times).
-
The resulting amine-linker TFA salt can often be used directly in the subsequent coupling step without further purification.
Protocol 2: Coupling of a Carboxylic Acid-Containing Ligand to the Deprotected Linker
This protocol details the formation of an amide bond between the deprotected amine-linker and a ligand bearing a carboxylic acid, using HATU/DIPEA.
Materials:
-
Deprotected amine-linker TFA salt (from Protocol 1)
-
Carboxylic acid-containing ligand (e.g., an E3 ligase ligand)
-
HATU
-
DIPEA
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
-
Purification supplies (e.g., flash column chromatography or preparative HPLC)
Procedure:
-
Dissolve the carboxylic acid-containing ligand (1.0 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the deprotected amine-linker TFA salt (1.1 equivalents) in anhydrous DMF to the activated ligand mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a 5% lithium chloride solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final ligand-linker conjugate.
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Acid Strength or Concentration | Increase the concentration of TFA (e.g., from 20% to 50% in DCM). | The Boc group is cleaved by acidolysis, and a higher acid concentration can drive the reaction to completion. |
| Inadequate Reaction Time or Temperature | Extend the reaction time and monitor progress by TLC or LC-MS. If the reaction is sluggish at room temperature, consider a slight increase in temperature, though this is often not necessary. | Deprotection is a kinetic process; some substrates may require longer reaction times for full conversion. |
| Moisture in the Reaction | Use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon). | Water can compete with the deprotection reaction and potentially lead to side reactions. |
Issue 2: Low Yield in the Amide Coupling Reaction
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Carboxylic Acid Activation | Ensure that the coupling reagents (HATU, EDC/NHS) are fresh and of high quality. Pre-activate the carboxylic acid with the coupling reagents for 15-30 minutes before adding the amine-linker. | Coupling reagents can degrade over time. Pre-activation ensures the formation of the reactive intermediate before the amine is introduced. |
| Suboptimal pH | If using EDC/NHS chemistry, perform the activation at pH 4.5-6.0 and the coupling at pH 7.2-8.5. For HATU/DIPEA, ensure enough base is present to neutralize the TFA salt of the amine and facilitate the reaction. | The efficiency of carbodiimide-mediated coupling is pH-dependent. For HATU, a basic environment is required. |
| Steric Hindrance | Consider using a longer PEG linker if steric hindrance between the ligand and the linker is suspected to be an issue. | The flexibility and length of the PEG chain can influence the accessibility of the reactive groups. |
| Degradation of Reactants | Use freshly prepared solutions of all reactants. | The stability of the activated carboxylic acid and the amine can be limited. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Rationale |
| Co-elution of Product and Unreacted Starting Material | Optimize the gradient for flash column chromatography or preparative HPLC. Consider using a different stationary phase (e.g., reverse-phase C18). | The polarity of the PEGylated product might be similar to the starting materials, requiring fine-tuning of the separation method. |
| Presence of Coupling Reagent Byproducts | Perform an aqueous workup to remove water-soluble byproducts (e.g., urea (B33335) from EDC). | This can simplify the subsequent chromatographic purification. |
| Product is a Mixture of Isomers | If the ligand has multiple potential coupling sites, this can lead to a mixture of products. Consider using a ligand with a single, well-defined attachment point. | This simplifies the reaction and purification, leading to a more homogeneous final product. |
Visualizations
Caption: A typical experimental workflow for coupling a ligand to this compound.
Caption: A logical workflow for troubleshooting common issues in the coupling reaction.
References
strategies to enhance the cell permeability of large PROTAC molecules
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the cell permeability of large Proteolysis Targeting Chimera (PROTAC) molecules.
Frequently Asked Questions (FAQs)
Q1: My PROTAC shows good biochemical activity but has poor cellular efficacy. Could this be a permeability issue?
A1: Yes, a significant drop in potency from a biochemical to a cellular assay is a strong indicator of poor cell permeability.[1] PROTACs are large molecules, often with molecular weights between 900 and 1100 Da and a high number of rotatable bonds (20-25), which places them in a chemical space with a high risk of low cell permeability.[1][2] This can prevent them from reaching their intracellular targets in sufficient concentrations to be effective.
Q2: What are the key molecular properties of a PROTAC that influence its cell permeability?
A2: The cell permeability of a PROTAC is a complex interplay of several physicochemical properties. Key factors include:
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Molecular Weight (MW): Larger molecules generally exhibit lower passive diffusion across the cell membrane.
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Polar Surface Area (PSA): A high PSA can hinder membrane traversal. The three-dimensional PSA (3D-PSA) is considered a better descriptor than the topological PSA (TPSA) for predicting the permeability of molecules in the "beyond Rule of 5" space.
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Lipophilicity (cLogP): While a certain degree of lipophilicity is required to enter the lipid bilayer, excessive lipophilicity can lead to poor aqueous solubility and trapping within the membrane.
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Intramolecular Hydrogen Bonding (IMHB): The ability to form intramolecular hydrogen bonds can mask polar groups, reducing the effective PSA and promoting a more compact, "chameleon-like" conformation that is more conducive to membrane passage.
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Flexibility and Conformation: Flexible linkers can allow the PROTAC to adopt different conformations in aqueous versus lipid environments. A folded, less polar conformation is favored for membrane transit.
Q3: How does the linker component of a PROTAC affect its permeability?
A3: The linker plays a crucial role in determining the overall physicochemical properties of the PROTAC and, consequently, its cell permeability.
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Composition: Replacing flexible PEG linkers with more rigid structures, such as a 1,4-disubstituted phenyl ring, has been shown to improve cellular permeability. Conversely, some studies suggest that flexible linkers are essential for adopting folded, membrane-permeable conformations. Amide-to-ester substitutions within the linker can also enhance permeability by reducing polarity.
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Length: Shorter alkyl linkers may be beneficial for minimizing TPSA.
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Rigidity: Structural rigidification can optimize the geometry for ternary complex formation but must be balanced with the need for conformational flexibility to cross the cell membrane.
Q4: What is the "hook effect" and how does it relate to PROTAC concentration and permeability?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. While not directly a permeability issue, poor permeability can lead researchers to use higher concentrations, which might inadvertently trigger the hook effect. Therefore, optimizing permeability can allow for the use of lower, more effective concentrations.
Troubleshooting Guides
Problem 1: My PROTAC has low permeability in a PAMPA assay.
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free assay that measures passive diffusion. Low permeability in this assay points to inherent physicochemical limitations of the molecule.
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Troubleshooting Workflow:
Caption: Troubleshooting workflow for low PAMPA permeability.
-
Possible Solutions:
-
Re-evaluate and Modify Physicochemical Properties:
-
Amide-to-Ester Substitution: Replacing amide bonds with esters can reduce the number of hydrogen bond donors and decrease polarity, which has been shown to improve permeability.
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Reduce Polar Surface Area: Systematically modify the linker or ligands to reduce the overall TPSA/3D-PSA.
-
-
Optimize the Linker:
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Experiment with different linker compositions (e.g., alkyl vs. PEG) and lengths to find a balance between conformational flexibility and minimized polarity.
-
-
Promote "Chameleon-like" Behavior:
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Design modifications that encourage the formation of intramolecular hydrogen bonds. This can shield polar groups and lead to a more compact conformation in a non-polar environment like the cell membrane.
-
-
Prodrug Approach:
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Mask polar functional groups with lipophilic moieties that can be cleaved intracellularly to release the active PROTAC.
-
-
Problem 2: My PROTAC shows poor activity in cell-based assays despite having moderate PAMPA permeability.
This suggests that factors beyond simple passive diffusion are limiting the PROTAC's effectiveness. These can include active efflux by cellular transporters or poor intracellular stability.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor cellular activity.
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Possible Solutions:
-
Investigate Active Transport:
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Perform a Caco-2 permeability assay to determine the efflux ratio. A high efflux ratio indicates that the PROTAC is being actively pumped out of the cells.
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If efflux is high, modify the PROTAC structure to reduce its recognition by efflux transporters.
-
-
Assess Metabolic Stability:
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Incubate the PROTAC with liver microsomes or cell lysates to determine its metabolic stability.
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If the PROTAC is rapidly metabolized, modify the structure at the sites of metabolism to improve stability.
-
-
Confirm Intracellular Target Engagement:
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Use techniques like NanoBRET to quantitatively measure the engagement of the PROTAC with its target protein and the E3 ligase inside living cells. Poor engagement despite cellular entry indicates a problem with ternary complex formation in the cellular environment.
-
-
Quantitative Data Summary
| PROTAC Modification Strategy | Permeability Assay | Result | Reference |
| Amide-to-Ester Substitution | PAMPA | Ester-containing PROTACs showed up to a 10-fold increase in permeability compared to their amide counterparts. | |
| Linker Composition | Cell-based permeability ratio | PROTACs with flexible linkers that allow for folded conformations showed higher permeability. For example, a PROTAC with a flexible linker had a high permeability (in cellulo/in vitro ratio < 40) compared to one with a rigid linker that had low permeability (ratio > 200). | |
| Lipophilicity (ALogP) | PAMPA | Permeability of a series of PROTACs increased with ALogP up to a value of ~4.4, after which permeability began to decrease. |
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Principle: This assay measures the passive diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
-
Methodology:
-
A filter plate is coated with a lipid solution (e.g., 2% w/v lecithin (B1663433) in dodecane) to form the artificial membrane.
-
The acceptor wells of a 96-well plate are filled with buffer.
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The filter plate is placed on top of the acceptor plate.
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The donor wells (on the filter plate) are filled with a solution of the PROTAC.
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The assembly is incubated for a set period (e.g., 4-16 hours) at room temperature.
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After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.
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The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_equilibrium])) Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
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A = Area of the membrane
-
t = Incubation time
-
[C_A] = Concentration in acceptor well
-
[C_equilibrium] = Equilibrium concentration
-
-
2. Caco-2 Permeability Assay
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Principle: This cell-based assay uses a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line) to model the intestinal barrier. It can measure both passive permeability and active transport (efflux).
-
Methodology:
-
Caco-2 cells are seeded on a semi-permeable membrane in a transwell insert and cultured for ~21 days to form a confluent monolayer.
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The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
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For apical-to-basolateral (A-to-B) permeability, the PROTAC solution is added to the apical (upper) chamber, and the buffer is in the basolateral (lower) chamber.
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For basolateral-to-apical (B-to-A) permeability, the PROTAC solution is added to the basolateral chamber, and the buffer is in the apical chamber.
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Samples are taken from the receiver chamber at various time points and analyzed by LC-MS/MS.
-
The Papp is calculated for both directions.
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The efflux ratio is calculated as Papp(B-to-A) / Papp(A-to-B). An efflux ratio greater than 2 suggests active efflux.
-
3. NanoBRET™ Target Engagement Assay
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Principle: This live-cell assay measures the binding of a compound to a target protein by detecting Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same protein. A PROTAC will compete with the tracer for binding, leading to a decrease in the BRET signal. This can be used to determine intracellular target engagement and, by comparing results in intact versus permeabilized cells, infer cellular availability.
-
Methodology:
-
Cells are engineered to express the target protein (or E3 ligase) fused to NanoLuc® luciferase.
-
Cells are plated and then treated with a dilution series of the PROTAC.
-
A fluorescent tracer that binds to the NanoLuc®-tagged protein is added.
-
The BRET signal is measured using a luminometer.
-
The experiment is run in parallel with intact cells and cells that have been permeabilized (e.g., with digitonin) to allow free entry of the PROTAC.
-
The ratio of the IC50 values (permeabilized vs. intact cells) gives an "availability index" that can be used to rank the intracellular accumulation of different PROTACs.
-
References
Technical Support Center: Mitigating PROTAC Off-Target Effects via Linker Modification
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address challenges encountered when mitigating the off-target effects of Proteolysis-Targeting Chimeras (PROTACs) by modifying the linker.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC, and how does it influence selectivity?
A1: The linker in a PROTAC is a crucial component that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1] Far from being a simple spacer, the linker's length, chemical composition (e.g., polyethylene (B3416737) glycol (PEG) vs. alkyl chains), rigidity, and attachment points are critical determinants of a PROTAC's efficacy and selectivity.[1][2] An optimally designed linker facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), while a suboptimal linker can lead to the formation of unproductive binary complexes or induce proximity with off-target proteins, causing their unintended degradation.[3][4]
Q2: My PROTAC degrades the target protein but also shows significant off-target activity. What is the first linker modification I should try?
A2: A systematic approach is recommended. A common first step is to vary the linker length. If a linker is too short, it can cause steric clashes that prevent the formation of a stable ternary complex with the intended target. Conversely, a linker that is too long might be too flexible, allowing the PROTAC to adopt conformations that bring off-target proteins into proximity with the E3 ligase. Synthesizing a small library of PROTACs with varying linker lengths (e.g., by adding or removing PEG or alkyl units) is a good starting point to identify an optimal length that favors on-target degradation.
Q3: I am using a pomalidomide-based PROTAC to recruit the Cereblon (CRBN) E3 ligase and observe degradation of off-target zinc-finger (ZF) proteins. How can the linker attachment point help?
A3: This is a known issue with pomalidomide-based PROTACs, as the E3 ligase ligand itself has inherent activity against ZF proteins. The linker attachment point on the pomalidomide (B1683931) moiety is critical. Research has shown that attaching the linker at the C5 position of the phthalimide (B116566) ring tends to reduce the degradation of off-target ZF proteins while maintaining on-target activity. Conversely, linkers attached at the C4 position are often associated with greater off-target ZF degradation. Therefore, re-synthesizing your PROTAC with the linker attached at the C5 position is a rational strategy to mitigate these specific off-target effects.
Q4: I have modified the linker to improve selectivity, but now my PROTAC has poor cell permeability. What should I do?
A4: This represents a common trade-off in PROTAC design. Modifying the linker can impact physicochemical properties. For instance, increasing linker length or incorporating more polar PEG units can sometimes decrease passive cell permeability. Strategies to address this include:
-
Balancing Hydrophilicity and Hydrophobicity: If you used a long PEG linker, consider synthesizing versions with a shorter PEG chain or a hybrid alkyl-PEG linker to increase lipophilicity.
-
Conformational Rigidity: Introducing some rigidity into the linker (e.g., with piperazine (B1678402) or aromatic rings) can sometimes promote a more "folded" conformation of the PROTAC in the nonpolar environment of the cell membrane, which can shield polar groups and improve permeability.
-
Permeability Assays: It is crucial to experimentally measure permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to guide your linker optimization.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at mitigating PROTAC off-target effects.
| Issue | Possible Cause | Troubleshooting Steps & Expected Outcome |
| High Off-Target Degradation | 1. Suboptimal Linker Length/Flexibility: The linker may be too long or flexible, allowing for the formation of off-target ternary complexes. | Action: Synthesize a series of PROTACs with varying linker lengths and rigidities. Test their degradation profiles using quantitative proteomics. Expected Outcome: Identification of a linker that maximizes on-target degradation while minimizing off-target effects. |
| 2. Incorrect Linker Attachment Point: The exit vector of the linker from the E3 ligase or target ligand may promote off-target interactions. | Action: If structurally feasible, synthesize isomers with the linker attached at different solvent-exposed positions on the ligands. Expected Outcome: An isomer with a more favorable orientation for the on-target ternary complex, leading to improved selectivity. | |
| Loss of On-Target Potency After Linker Modification | 1. Steric Hindrance: The new linker may be too short or too rigid, preventing the formation of a productive on-target ternary complex. | Action: Systematically increase the linker length or introduce more flexible elements (e.g., PEG units). Use a ternary complex assay (e.g., NanoBRET/HiBiT) to assess complex formation. Expected Outcome: Restoration of ternary complex formation and on-target degradation. |
| 2. Poor Physicochemical Properties: The modified linker may have negatively impacted solubility or cell permeability. | Action: Measure the solubility and permeability of the new PROTAC. Modify the linker to balance these properties (e.g., by incorporating PEG units for solubility or using alkyl linkers for permeability). Expected Outcome: A PROTAC with improved physicochemical properties and restored cellular activity. | |
| "Hook Effect" at High Concentrations | Formation of Unproductive Binary Complexes: At high concentrations, the PROTAC can saturate both the target protein and the E3 ligase, leading to the formation of binary (PROTAC-target or PROTAC-ligase) instead of ternary complexes. | Action: Perform a wide dose-response experiment to identify the optimal concentration range for degradation. The characteristic bell-shaped curve will reveal the hook effect. Expected Outcome: Identification of the optimal concentration window for maximal degradation, avoiding concentrations that induce the hook effect. |
| Inconsistent Degradation Results | 1. PROTAC Instability: The PROTAC may be unstable in the cell culture medium or rapidly metabolized within the cells. | Action: Assess the stability of the PROTAC in your experimental conditions. Consider linker modifications that enhance metabolic stability (e.g., incorporating rigid elements or replacing metabolically liable groups). Expected Outcome: More consistent and reproducible degradation results. |
| 2. Variable E3 Ligase Expression: The expression levels of the recruited E3 ligase can vary between cell lines or even with cell passage number. | Action: Confirm the expression of the E3 ligase (e.g., VHL, CRBN) in your cell model by Western blot. Standardize cell culture conditions, including passage number. Expected Outcome: Reduced variability in degradation efficiency. |
Quantitative Data Presentation
The following tables summarize quantitative data from studies comparing PROTACs with different linkers, illustrating the impact on selectivity and physicochemical properties.
Table 1: Impact of E3 Ligase and Linker on BET Protein Selectivity
This table compares the degradation potency (DC50) of MZ1 and dBET1. Both PROTACs use the same pan-BET inhibitor JQ1 as the warhead but recruit different E3 ligases (VHL for MZ1 and CRBN for dBET1), leading to different selectivity profiles against the BET family proteins BRD4, BRD2, and BRD3.
| PROTAC | E3 Ligase Recruited | Target Protein | DC50 (nM) in HeLa cells | Selectivity Profile |
| MZ1 | VHL | BRD4 | ~25 | Preferential for BRD4 |
| BRD2 | >1000 | |||
| BRD3 | >1000 | |||
| dBET1 | CRBN | BRD4 | <10 | Pan-BET Degrader |
| BRD2 | <10 | |||
| BRD3 | <10 |
Note: DC50 values are approximate and can vary based on cell line and experimental conditions.
Table 2: Influence of Linker Composition on Physicochemical Properties
This table illustrates how linker composition (Alkyl vs. PEG) can affect key physicochemical properties that influence a PROTAC's behavior, such as cell permeability and solubility.
| Linker Type | General Characteristics | Impact on Cell Permeability | Impact on Aqueous Solubility | Considerations |
| Alkyl Chains | Hydrophobic, flexible | Generally enhances passive membrane permeability. | Can decrease aqueous solubility. | May require balancing with polar groups to maintain adequate solubility for assays. |
| PEG Chains | Hydrophilic, flexible | Can decrease permeability if the chain is too long, but may also promote folded conformations that shield polar surfaces and aid permeability. | Generally increases aqueous solubility. | The relationship with permeability is complex and requires empirical testing. |
| Rigid Linkers (e.g., containing piperazine/aromatic rings) | Conformationally constrained | Can improve permeability by pre-organizing the PROTAC into a membrane-permeable conformation. | Can have variable effects on solubility depending on the specific moieties used. | May limit the flexibility needed for optimal ternary complex formation. |
Experimental Protocols
1. Protocol: Western Blot for Quantifying Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Materials and Reagents:
-
Cell line of interest (e.g., HeLa, 22Rv1)
-
PROTAC compounds and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein, off-target protein, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system and densitometry software
-
-
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTACs and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate in a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-BRD4) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate DC50 and Dmax values from the dose-response curves.
-
2. Protocol: HiBiT Lytic Assay for Protein Degradation
This is a sensitive, plate-based lytic endpoint assay to quantify intracellular protein levels. It is an alternative to Western blotting for higher throughput screening.
-
Materials and Reagents:
-
CRISPR-edited cell line expressing a HiBiT-tagged protein of interest.
-
White, opaque 96-well or 384-well plates.
-
PROTAC compounds and vehicle control.
-
Nano-Glo® HiBiT Lytic Detection System (containing Lytic Buffer, Lytic Substrate, and LgBiT Protein).
-
Luminometer.
-
-
Step-by-Step Methodology:
-
Cell Plating: Plate the HiBiT-tagged cells in a white, opaque multi-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of your PROTAC compounds. Add the compounds to the cells and incubate for the desired degradation time (e.g., 2-24 hours). Include vehicle-only wells as a negative control.
-
Reagent Preparation: Prepare the Nano-Glo® HiBiT Lytic Reagent by diluting the LgBiT Protein (1:100) and Lytic Substrate (1:50) into the Lytic Buffer. Equilibrate to room temperature before use.
-
Lysis and Detection:
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of the prepared lytic reagent equal to the volume of media in each well (e.g., add 100 µL reagent to 100 µL of media).
-
Place the plate on an orbital shaker for 3-5 minutes at room temperature to induce lysis and mix.
-
-
Luminescence Measurement: Incubate the plate for an additional 10 minutes at room temperature, protected from light. Measure the luminescence using a plate-based luminometer.
-
Data Analysis: The luminescence signal is directly proportional to the amount of HiBiT-tagged protein. Calculate the percentage of remaining protein relative to the vehicle-treated controls to determine degradation curves, DC50, and Dmax values.
-
Visualizations
The following diagrams illustrate key workflows and concepts in mitigating PROTAC off-target effects.
Caption: Iterative workflow for PROTAC linker optimization.
Caption: How a rigid linker can enhance selectivity.
Caption: Troubleshooting logic for high off-target activity.
References
PROTACs Technical Support Center: Improving Ternary Complex Formation
Welcome to the PROTACs Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the formation of the critical ternary complex (Target Protein-PROTAC-E3 Ligase), a cornerstone of successful targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the ternary complex in PROTACs, and why is its formation so critical?
A1: A Proteolysis-Targeting Chimera (PROTAC) is a heterobifunctional molecule with three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The ternary complex is the transient structure formed when a PROTAC molecule simultaneously binds to both the target protein and an E3 ligase.[1][2]
The formation of a stable and productive ternary complex is the foundational step for PROTAC-mediated protein degradation.[1] This proximity induces the E3 ligase to transfer ubiquitin molecules to the surface of the target protein. This polyubiquitination marks the target protein for recognition and subsequent degradation by the cell's proteasome.[3] The PROTAC molecule is then released to repeat the cycle, enabling it to act catalytically.[1] Therefore, the efficiency, stability, and geometry of this complex directly govern the potency, selectivity, and overall success of the PROTAC.
Q2: How can I experimentally measure the formation and stability of the ternary complex?
A2: A variety of biophysical and cellular assays are used to characterize ternary complex formation, each providing different insights into the binding events.
Biophysical (In Vitro) Assays: These methods use purified proteins to quantify binding affinity, kinetics, and thermodynamics.
-
Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (kon, koff) and affinity (KD). It is highly sensitive and can elucidate complex binding models.
-
Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding event (KD, ΔH, ΔS) and the stoichiometry of binding.
-
Fluorescence-based Assays (FRET, FP): Förster Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP) are proximity-based assays that can detect the formation of the complex.
-
Mass Photometry: A label-free technique that measures the mass of single molecules in solution to confirm the formation and stoichiometry of the ternary complex.
Cellular (In Cellulo) Assays: These methods measure complex formation within a live-cell environment.
-
NanoBRET™/HiBiT: A bioluminescence-based assay that measures protein proximity in real-time within living cells, providing a powerful tool to confirm intracellular target engagement.
-
Co-immunoprecipitation (Co-IP): A classical technique to verify that the PROTAC induces an interaction between the target protein and the E3 ligase within cells.
Q3: What is "cooperativity" in ternary complex formation and how does it impact PROTAC efficiency?
A3: Cooperativity (alpha, α) is a critical parameter that describes how the binding of a PROTAC to one protein partner influences its binding to the second protein partner. It is a measure of the protein-protein interactions (PPIs) that are induced or altered upon complex formation.
-
Positive Cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-E3 ligase) increases the affinity for the second protein (the target). This is the ideal scenario, as it indicates favorable new PPIs are formed, stabilizing the ternary complex. High cooperativity can lead to more potent degradation and may help mitigate the "hook effect".
-
No Cooperativity (α = 1): The binding events are independent. The stability of the ternary complex relies solely on the two binary binding affinities.
-
Negative Cooperativity (α < 1): The formation of the first binary complex decreases the affinity for the second protein. This suggests steric hindrance or unfavorable interactions between the two proteins, which destabilizes the ternary complex.
The cooperativity factor is calculated as the ratio of the binary dissociation constant (KD) to the ternary dissociation constant (KD,ternary).
Troubleshooting Guide
Issue: My PROTAC shows weak or no ternary complex formation.
This is a common challenge in PROTAC development. Follow this troubleshooting guide to diagnose the potential cause.
Step 1: Verify Binary Binding
Before a ternary complex can form, the PROTAC must be able to bind to both the target protein and the E3 ligase independently.
-
Question: Have you confirmed that your PROTAC binds to both the target and the E3 ligase with sufficient affinity?
-
Action: Perform binary binding experiments (e.g., SPR, ITC) to measure the dissociation constants (KD).
-
Guidance: While there are no universal KD requirements, weak binary binding (typically in the high micromolar range or weaker) can be a significant hurdle. However, even PROTACs with weak binary affinity for one partner can form stable ternary complexes if there is high positive cooperativity.
| Component | Typical Affinity Range (KD) | Significance |
| PROTAC to Target Protein | 1 nM - 10 µM | Determines target engagement. |
| PROTAC to E3 Ligase | 10 nM - 50 µM | Determines E3 ligase recruitment. |
| Note: | These are general ranges; optimal values are system-dependent. |
Step 2: Evaluate the Linker
The linker is not just a passive spacer; it plays a critical role in dictating the geometry, stability, and physicochemical properties of the PROTAC.
-
Question: Is the linker length, composition, or attachment point suboptimal?
-
Action: Systematically vary the linker design. This is often the most crucial step in PROTAC optimization.
-
Key Linker Properties to Optimize:
-
Length: A linker that is too short may cause steric clashes between the proteins, preventing complex formation. A linker that is too long might lead to high flexibility and an entropic penalty for binding, resulting in an unstable complex.
-
Composition: The chemical makeup of the linker (e.g., PEG, alkyl, rigid aromatic units) affects solubility, cell permeability, and the potential for intramolecular interactions. PEG linkers can improve solubility, while rigid linkers can pre-organize the PROTAC into a productive conformation.
-
Attachment Point: The point at which the linker is connected to the target and E3 ligase ligands is critical. A poorly chosen attachment point can disrupt key binding interactions or orient the proteins in a way that is non-productive for ubiquitination.
-
| Linker Modification | Potential Impact on Ternary Complex | Example Outcome |
| Shortening Linker | May increase rigidity and reduce entropic penalty. | Can enhance cooperativity if it forces a favorable protein-protein interface. |
| Lengthening Linker | Can alleviate steric clashes between proteins. | May be required for large proteins but can also increase unproductive binding modes. |
| Increasing Rigidity | Pre-organizes the PROTAC conformation. | Can improve selectivity and reduce the entropic cost of complex formation. |
| Increasing Flexibility | Allows for more conformational sampling. | May help find a productive binding mode but can also lead to instability. |
Step 3: Assess for Negative Cooperativity or Steric Hindrance
Even with good binary binding and an optimized linker, the surfaces of the target protein and E3 ligase may be incompatible.
-
Question: Could the protein surfaces be clashing, leading to negative cooperativity?
-
Action:
-
Biophysical Measurement: Use ITC or SPR to calculate the cooperativity factor (α). An α value less than 1 indicates a destabilizing interaction.
-
Structural Biology: If possible, obtain a crystal or cryo-EM structure of the complex to visualize the interactions. Computational modeling can also predict potential clashes.
-
-
Potential Solutions:
-
Change Linker Attachment Vector: Modifying where the linker exits the ligand can drastically change the relative orientation of the two proteins.
-
Switch E3 Ligase: If steric hindrance with one E3 ligase (e.g., VHL) is insurmountable, switching to another (e.g., CRBN) with a different shape and surface may resolve the issue.
-
Experimental Protocols
Protocol: Measuring Ternary Complex Formation and Cooperativity using Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), enthalpy (ΔH), and stoichiometry (n). This protocol outlines a general procedure to determine binary and ternary binding affinities to calculate cooperativity.
Materials:
-
Purified target protein (POI) and E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB) of >95% purity.
-
PROTAC compound of known concentration, dissolved in a matched buffer.
-
Isothermal Titration Calorimeter.
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP), filtered and degassed.
Procedure:
Part 1: Determine Binary Binding Affinities
-
PROTAC to E3 Ligase (KD1):
-
Load the ITC cell with E3 ligase solution (e.g., 10-20 µM).
-
Load the injection syringe with PROTAC solution at a concentration 10-15 times higher than the E3 ligase.
-
Perform the titration experiment by injecting small aliquots of the PROTAC into the E3 ligase solution.
-
Analyze the resulting thermogram to determine KD1.
-
-
PROTAC to Target Protein (KD2):
-
Repeat the process, with the target protein in the cell and the PROTAC in the syringe.
-
Analyze the data to determine KD2.
-
Part 2: Determine Ternary Binding Affinity (KD,ternary)
-
PROTAC to E3 Ligase in the Presence of Target Protein:
-
Prepare a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with the target protein in the ITC cell. The concentration of the target protein should be in excess to ensure all E3 ligase is in a binary complex with it.
-
Load the PROTAC solution into the injection syringe at a concentration 10-15 times higher than the E3 ligase.
-
Perform the titration of the PROTAC into the pre-formed E3 ligase-target protein complex.
-
Analyze the data to determine the apparent KD for ternary complex formation.
-
Part 3: Data Analysis and Cooperativity Calculation
-
The cooperativity factor (α) is calculated using the following formula:
-
α = KD1 / KD,ternary
-
-
Interpretation:
-
α > 1 indicates positive cooperativity.
-
α < 1 indicates negative cooperativity.
-
α = 1 indicates non-cooperative binding.
-
Troubleshooting ITC Experiments:
-
Low Signal-to-Noise: Increase protein/PROTAC concentrations or use a higher-sensitivity calorimeter.
-
Complex Isotherms: May indicate multiple binding sites or aggregation. Ensure protein quality and solubility.
-
Precipitation: Check the solubility of all components at the concentrations used. Adjust buffer conditions if necessary.
References
Validation & Comparative
Decoding PROTAC Action: A Guide to Validating Target Engagement with the Cellular Thermal Shift Assay
For researchers, scientists, and drug development professionals, confirming that a PROTAC (Proteolysis Targeting Chimera) molecule is engaging its intended target protein within the complex cellular environment is a critical step in the development of these novel therapeutics. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful and versatile method for providing this crucial evidence of target engagement. This guide provides an objective comparison of CETSA with other validation methods, supported by experimental insights and detailed protocols.
PROTACs represent a paradigm shift in pharmacology, inducing the degradation of target proteins rather than simply inhibiting their function. This mechanism relies on the formation of a ternary complex between the PROTAC, the target protein, and an E3 ubiquitin ligase. Validating that the PROTAC directly binds to its intended target within the cell is paramount to confirming its mechanism of action and interpreting downstream degradation data.
The Power of CETSA in the PROTAC Era
CETSA is a biophysical assay that leverages the principle of ligand-induced thermal stabilization of proteins.[1][2][3][4] When a PROTAC binds to its target protein, it can increase the protein's resistance to heat-induced denaturation. This thermal shift can be quantified, providing a direct measure of target engagement in a physiologically relevant cellular context.[1] A key advantage of CETSA is that it can be performed in intact cells without the need for labels or modifications to the PROTAC or the target protein, thus providing a more authentic assessment of the interaction.
CETSA is particularly well-suited for PROTACs as it can be used to:
-
Confirm direct target engagement: Demonstrating that the "warhead" of the PROTAC is binding to the intended protein of interest (POI).
-
Assess E3 ligase binding: Evaluating the interaction of the PROTAC with the recruited E3 ligase.
-
Correlate target engagement with degradation: By running CETSA in parallel with degradation assays, researchers can directly link the extent of target binding to the efficiency of protein degradation.
-
Investigate the "hook effect": CETSA can help to understand the characteristic hook effect seen in PROTAC dose-response curves, where excessive PROTAC concentrations can lead to the formation of binary complexes that do not support degradation.
-
Profile selectivity: Mass spectrometry-based CETSA (CETSA-MS) can provide a proteome-wide view of PROTAC binding, revealing potential off-targets.
Visualizing the PROTAC Mechanism and CETSA Workflow
To better understand the underlying principles, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflow of a typical CETSA experiment.
Head-to-Head Comparison: CETSA vs. Alternative Methods
While CETSA is a robust method, several other techniques can be employed to validate PROTAC target engagement. The choice of assay often depends on the specific research question, available resources, and the characteristics of the target protein.
| Method | Principle | Advantages | Disadvantages | Typical Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Label-free, performed in intact cells, reflects physiological conditions. Can assess engagement with both target and E3 ligase. | Not all ligand binding events result in a thermal shift. May require target-specific antibody for detection. | Low to medium (Western Blot), High (ELISA/AlphaLISA formats) |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from protease digestion. | Label-free, relatively simple and fast. Does not require heating equipment. | Less quantitative than CETSA. Background proteolysis can interfere with results. | Low to medium |
| NanoBRET™ Target Engagement Assay | Measures the binding of a fluorescent tracer to a NanoLuc® fusion protein in live cells, which is competed off by the PROTAC. | Real-time kinetic data in live cells, high sensitivity. | Requires genetic modification of the target protein. Relies on a competitive binding format. | High |
| Immunoprecipitation (IP) / Co-Immunoprecipitation (Co-IP) | Uses an antibody to pull down the target protein, and identifies interacting partners (like the PROTAC or E3 ligase) by Western Blot or Mass Spectrometry. | Can directly detect the formation of the ternary complex. | Can be prone to artifacts from non-specific binding. May not be suitable for weak or transient interactions. | Low |
| Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI) | Measures the binding of the PROTAC to purified, immobilized target protein in real-time. | Provides detailed kinetic information (on- and off-rates). | In vitro assay using purified proteins, which may not reflect the cellular environment. | Medium to high |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat change upon binding of the PROTAC to the purified target protein. | Provides a complete thermodynamic profile of the interaction. | Requires large amounts of purified protein. Low throughput. | Low |
Detailed Experimental Protocol: CETSA for PROTAC Target Engagement
The following protocol provides a general framework for performing a CETSA experiment to validate PROTAC target engagement. Optimization of specific conditions, such as incubation times, temperatures, and antibody concentrations, will be necessary for each target and cell line.
Materials:
-
Cell culture reagents
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific to the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of the PROTAC or vehicle control for a predetermined amount of time (e.g., 1-4 hours).
-
-
Heating Step (in intact cells):
-
After treatment, wash the cells with PBS.
-
Resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
-
Immediately cool the samples on ice.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations across all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
For each treatment condition, plot the relative band intensity (normalized to the non-heated control) against the corresponding temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the PROTAC-treated samples compared to the vehicle control indicates target engagement.
-
Conclusion
Validating the direct binding of a PROTAC to its intended target is a cornerstone of preclinical development. The Cellular Thermal Shift Assay provides a robust, label-free method to confirm target engagement within the native cellular environment. While other techniques offer complementary information, CETSA's ability to provide physiologically relevant data on target binding makes it an invaluable tool for advancing PROTAC-based therapeutics. By carefully selecting the appropriate validation methods and meticulously executing the experimental protocols, researchers can build a strong foundation for the successful development of this promising new class of drugs.
References
- 1. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to m-PEG3-S-PEG1-C2-Boc and Alkyl-Based PROTAC Linkers
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus for therapeutic development. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three key elements: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1] The linker, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and pharmacokinetic properties of a PROTAC.[2][]
This guide provides a detailed comparison between a specific polyethylene (B3416737) glycol (PEG)-based linker, m-PEG3-S-PEG1-C2-Boc, and the more conventional alkyl-based linkers. By examining their respective impacts on crucial PROTAC parameters and providing supporting experimental data and protocols, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in PROTAC design.
At a Glance: Key Differences
| Feature | This compound (PEG-based) | Alkyl-Based Linkers |
| Composition | Polyethylene glycol units with a Boc-protected amine.[4][5] | Saturated or unsaturated hydrocarbon chains. |
| Flexibility | Generally flexible. | High degree of conformational flexibility. |
| Solubility | Typically enhances aqueous solubility due to the hydrophilic nature of PEG. | Generally hydrophobic, which can negatively impact solubility. |
| Cell Permeability | Can be complex; while hydrophilicity can hinder passive diffusion, the flexibility of PEG linkers may allow for folded conformations that shield polar surfaces and aid membrane traversal. | Hydrophobicity can improve cell permeability, but poor solubility can be a limiting factor. |
| Metabolic Stability | May have reduced metabolic stability in vivo compared to alkyl linkers. | Generally considered chemically stable, but long alkyl chains can be prone to oxidation. |
| Synthetic Accessibility | Commercially available, allowing for rapid and facile assembly of PROTACs. | Synthetically straightforward and easy to modify in length. |
In-Depth Comparison
Physicochemical Properties: The Solubility Advantage of PEG
A significant challenge in PROTAC development is their high molecular weight and lipophilicity, which often leads to poor aqueous solubility. This can impede formulation and limit bioavailability. PEG linkers, such as this compound, are composed of repeating ethylene (B1197577) glycol units that impart hydrophilicity, thereby enhancing the water solubility of the resulting PROTAC molecule. In contrast, alkyl linkers are inherently hydrophobic and can decrease the overall solubility of the PROTAC.
Table 1: Impact of Linker Type on Physicochemical Properties
| Linker Type | Key Physicochemical Impact | Supporting Evidence |
| PEG-based | Increased aqueous solubility. | The hydrophilic nature of the ethylene glycol repeats in PEG linkers improves compatibility with physiological environments. |
| Alkyl-based | Increased hydrophobicity, potentially leading to poor solubility. | Alkyl chains are nonpolar and their incorporation can lower the overall polarity of the PROTAC molecule. |
Biological Performance: A Balancing Act of Permeability and Efficacy
The ability of a PROTAC to cross the cell membrane and reach its intracellular target is paramount for its activity. The composition of the linker plays a crucial role in this process.
-
Cell Permeability: While the hydrophobicity of alkyl linkers can enhance cell permeability, their poor solubility can be a significant drawback. The impact of PEG linkers on cell permeability is more nuanced. Although increased hydrophilicity can reduce passive diffusion across the lipid bilayer, the flexible nature of PEG chains may allow the PROTAC to adopt a folded conformation. This "molecular chameleon" effect can shield the polar surface area, creating a more compact and less polar structure that can more easily traverse the cell membrane. However, excessive PEGylation can lead to decreased cellular uptake.
-
Degradation Efficiency (DC50 and Dmax): The ultimate measure of a PROTAC's success is its ability to effectively degrade the target protein. This is quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. Both PEG and alkyl linkers offer the advantage of tunable lengths, allowing for the empirical optimization of this critical parameter. Studies have shown that there is often an optimal linker length for maximal degradation, with linkers that are too short leading to steric hindrance and those that are too long resulting in an unstable ternary complex.
Table 2: Comparative Degradation Efficiency of PROTACs with Different Linkers
| Target | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - | |
| TBK1 | Alkyl/Ether | 21 | 3 | 96 | |
| ER | PEG | 16 | More effective than 12-atom linker | - | |
| BRD4 | PEG | - | Effective | - |
Visualizing the Process
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
Accurate and reproducible experimental data are essential for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Protocol 1: Western Blot for Protein Degradation Assessment
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
- Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
- Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- After treatment, wash cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
- Normalize protein amounts and prepare samples with Laemmli buffer.
- Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein band intensity to the loading control.
- Calculate the percentage of remaining protein relative to the vehicle control.
- Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
This protocol assesses the effect of PROTAC treatment on cell proliferation and viability.
1. Cell Seeding and Treatment:
- Seed cells in a 96-well plate and treat with serial dilutions of the PROTAC as described in Protocol 1.
2. MTT Incubation:
- After the desired incubation period (e.g., 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
3. Solubilization:
- Add a solubilization solution (e.g., DMSO or SDS in HCl) to each well and mix to dissolve the formazan (B1609692) crystals.
4. Absorbance Measurement:
- Measure the absorbance at a wavelength of 570 nm using a 96-well plate reader.
5. Data Analysis:
- Subtract the background absorbance from all readings.
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value.
Protocol 3: Pharmacokinetic (PK) Study in Mice
This protocol provides a general framework for evaluating the in vivo pharmacokinetic properties of a PROTAC.
1. Animal Dosing:
- Administer the PROTAC to mice (e.g., via oral gavage or intravenous injection) at a specified dose.
2. Sample Collection:
- Collect blood samples at various time points post-dosing.
- Process the blood to obtain plasma.
3. Sample Analysis:
- Extract the PROTAC from the plasma samples.
- Quantify the concentration of the PROTAC in each sample using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
4. Data Analysis:
- Plot the plasma concentration of the PROTAC versus time.
- Calculate key pharmacokinetic parameters such as half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Conclusion
The choice of linker is a critical determinant of PROTAC success. While flexible linkers like alkyl and PEG chains offer synthetic ease and have been widely used, they possess distinct properties that must be carefully considered. Alkyl-based linkers, while synthetically accessible and beneficial for cell permeability, often suffer from poor aqueous solubility. In contrast, PEG-based linkers like this compound can significantly improve solubility and may offer advantages in cell permeability through conformational flexibility. Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
The Rigid Dilemma: Evaluating the Impact of Linker Rigidity on PROTAC Activity
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful strategy to eliminate disease-causing proteins. These heterobifunctional molecules act as a bridge, bringing a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. At the heart of every PROTAC lies the linker, a component once considered a simple spacer but now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of flexible versus rigid linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.
Flexible vs. Rigid Linkers: A Tale of Two Conformations
PROTAC linkers can be broadly categorized into two main classes: flexible and rigid. The choice between these architectures profoundly influences the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), which is the cornerstone of PROTAC activity.
Flexible Linkers , predominantly composed of alkyl or polyethylene (B3416737) glycol (PEG) chains, offer a high degree of conformational freedom.[1] This flexibility can be advantageous, allowing the PROTAC to more readily adopt a conformation conducive to ternary complex formation with a diverse range of target proteins and E3 ligases.[2]
Advantages of Flexible Linkers:
-
Synthetic Accessibility: Alkyl and PEG linkers are generally easier and more cost-effective to synthesize and modify.[3]
-
Increased Probability of Ternary Complex Formation: Their conformational flexibility allows for a broader range of possible binding orientations, potentially increasing the chances of a productive interaction.[2]
-
Improved Solubility (PEG): PEG linkers, in particular, can enhance the aqueous solubility and cell permeability of the PROTAC molecule.[1]
Disadvantages of Flexible Linkers:
-
Entropic Penalty: The high degree of flexibility can lead to a significant entropic penalty upon binding to form the ternary complex, potentially reducing its stability.
-
Poor Physicochemical Properties: Long, flexible linkers can contribute to a high number of rotatable bonds and increased lipophilicity (especially alkyl chains), which can negatively impact oral bioavailability and other drug-like properties.
-
Metabolic Instability: Flexible linkers can be more susceptible to metabolic degradation.
Rigid Linkers , which incorporate structural elements like cyclic systems (e.g., piperazine, piperidine), aromatic rings, alkynes, or triazoles, introduce conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to a more stable and potent ternary complex.
Advantages of Rigid Linkers:
-
Reduced Entropic Penalty: By restricting the conformational freedom, rigid linkers can lower the entropic cost of forming the ternary complex, leading to enhanced stability.
-
Improved Potency and Selectivity: A pre-organized conformation can lead to more specific and higher-affinity interactions within the ternary complex, resulting in improved degradation potency (lower DC50 values).
-
Enhanced Metabolic Stability: The constrained nature of rigid linkers can make them less prone to metabolic breakdown.
Disadvantages of Rigid Linkers:
-
Synthetic Complexity: The synthesis of rigid linkers is often more challenging and resource-intensive.
-
Risk of Unproductive Conformations: The lack of flexibility means that if the pre-organized conformation is not optimal for ternary complex formation, it can hinder or prevent degradation altogether.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data from various studies, comparing the performance of PROTACs with flexible and rigid linkers against key therapeutic targets.
Table 1: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 | Dmax | Reference |
| Flexible (PEG) | Parent PROTAC 54 | AR | Not Specified | 22Rv1 | Exhibited degradation at 3 µM | Not Specified | |
| Rigid (Disubstituted phenyl) | PROTACs 55-57 | AR | Not Specified | 22Rv1 | No activity at 3 µM | Not Specified |
Table 2: Comparison of Flexible vs. Rigid Linkers for Bromodomain-containing protein 4 (BRD4) Degradation
| Linker Type | PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 | Dmax | Reference |
| Flexible (PEG) | MZ1 | BRD4 | VHL | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | |
| Flexible (PEG) | ARV-771 | BRD2/3/4 | VHL | CRPC | < 1 nM, < 5 nM | Not Reported | |
| Flexible (Alkyl/Ether) | PROTAC with 0 or 4-5 PEG units | BRD4 | CRBN | Not Specified | <500 nM | Not Reported | |
| Rigid elements | ACBI1 | SMARCA2 | VHL | Not Specified | Not Reported | Not Reported |
Experimental Protocols
Accurate and reproducible experimental data are crucial for evaluating the impact of linker rigidity. Below are detailed methodologies for key experiments commonly used in PROTAC development.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., 22Rv1 for AR, various cancer cell lines for BRD4) in 6-well plates at a density that ensures 70-80% confluency on the day of treatment.
-
Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Surface Plasmon Resonance (SPR) for Binding Affinity and Ternary Complex Formation
SPR is a label-free technique used to measure the binding kinetics and affinity of PROTACs to their target protein and E3 ligase, as well as the formation of the ternary complex.
-
Chip Preparation:
-
Immobilize one of the proteins (e.g., the E3 ligase) onto a sensor chip surface.
-
-
Binary Interaction Analysis:
-
Flow different concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (KD).
-
Regenerate the sensor surface between injections.
-
-
Ternary Complex Analysis:
-
Inject a pre-incubated mixture of the PROTAC and the target protein (at a constant, saturating concentration) over the immobilized E3 ligase.
-
Measure the binding response to determine the affinity of the ternary complex.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).
-
Cooperativity (α) can be calculated by comparing the binary and ternary binding affinities.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions.
-
Sample Preparation:
-
Prepare purified protein (target or E3 ligase) and PROTAC solutions in the same buffer to minimize dilution heats.
-
Degas the solutions before the experiment.
-
-
Titration:
-
Load the PROTAC solution into the syringe and the protein solution into the sample cell of the ITC instrument.
-
Perform a series of injections of the PROTAC into the protein solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of the reactants.
-
Fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
-
MTS Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against PROTAC concentration to determine the IC50 value.
-
Visualizing the Process: Pathways and Workflows
To better understand the complex processes involved in PROTAC-mediated degradation and linker evaluation, the following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for evaluating linker rigidity.
Caption: Logical relationship of linker rigidity and PROTAC activity.
Conclusion: A Balancing Act
The choice between a flexible and a rigid linker is not a one-size-fits-all decision but rather a critical optimization parameter in the design of a successful PROTAC. While flexible linkers offer synthetic ease and a higher probability of initial success, rigid linkers hold the potential for greater potency, selectivity, and improved drug-like properties through conformational pre-organization. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating a systematic evaluation of various linker architectures. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
Navigating the PROTAC Linker Landscape: A Comparative Guide to Alternatives for m-PEG3-S-PEG1-C2-Boc
For researchers, scientists, and drug development professionals engaged in the rapidly evolving field of targeted protein degradation, the choice of a PROTAC® linker is a critical determinant of therapeutic success. While flexible PEG-based linkers, such as m-PEG3-S-PEG1-C2-Boc, have been widely adopted for their synthetic tractability, a growing body of evidence highlights the profound impact of linker composition on PROTAC efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of alternative linker strategies for specific E3 ubiquitin ligases, supported by experimental data, to inform the rational design of next-generation protein degraders.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[] The linker is not merely a spacer but plays a crucial role in facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target.[2]
The characteristics of the linker, including its length, rigidity, and chemical composition, can significantly influence the degradation efficiency (DC50 and Dmax), cell permeability, and metabolic stability of the PROTAC molecule.[3][] While PEG linkers offer advantages in terms of solubility and flexibility, alternatives such as alkyl chains and rigid linkers incorporating cyclic structures are gaining prominence for their ability to impart favorable pharmacological properties.[5]
Comparative Analysis of Linker Performance for Specific E3 Ubiquitin Ligases
The selection of an optimal linker is often E3 ligase-dependent. The two most commonly hijacked E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL). The following tables summarize experimental data comparing the performance of different linker types for these two key E3 ligases.
Table 1: Comparison of Linker Alternatives for CRBN-Based PROTACs
| Linker Type | Target Protein | E3 Ligase | Linker Composition/Length | DC50 (nM) | Dmax (%) | Reference |
| PEG | BRD4 | CRBN | 0 PEG units | < 500 | > 90 | |
| PEG | BRD4 | CRBN | 1-2 PEG units | > 5000 | < 50 | |
| PEG | BRD4 | CRBN | 4-5 PEG units | < 500 | > 90 | |
| Alkyl | CRBN | VHL | 9-atom alkyl chain | Concentration-dependent decrease in CRBN | Not specified | |
| PEG | CRBN | VHL | 3 PEG units | Weak CRBN degradation | Not specified |
This table illustrates that for CRBN-mediated degradation of BRD4, both short and long PEG linkers can be effective, while intermediate lengths may be detrimental. It also shows that in a different context, an alkyl linker was more effective than a PEG linker in inducing CRBN degradation.
Table 2: Comparison of Linker Alternatives for VHL-Based PROTACs
| Linker Type | Target Protein | E3 Ligase | Linker Composition/Length | DC50 (nM) | Dmax (%) | Reference |
| PEG | SMARCA2 | VHL | PEG linker | 300 | 65 | |
| Rigid (Piperidine) | Androgen Receptor | VHL | Piperidine-containing | < 1 | > 90 | |
| Alkyl/Ether | TBK1 | VHL | 21-atom alkyl/ether | 3 | 96 | |
| Alkyl/Ether | TBK1 | VHL | 29-atom alkyl/ether | 292 | 76 |
This table highlights the potential of rigid linkers to achieve high potency in VHL-based PROTACs. It also demonstrates the importance of optimizing the length of flexible alkyl/ether linkers, as potency can decrease with excessive length.
The Rationale for Linker Diversification
The data presented above underscores the necessity of exploring a diverse chemical space for PROTAC linkers beyond simple PEG chains.
-
Alkyl Chains: These linkers offer a higher degree of hydrophobicity compared to PEG linkers, which can influence cell permeability. They are synthetically accessible and their length can be readily tuned. However, their flexibility can sometimes lead to an entropic penalty upon ternary complex formation.
-
Rigid Linkers: Incorporating cyclic structures such as piperazine, piperidine, or aromatic rings introduces conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and improved metabolic stability. For instance, the use of a piperidine-containing linker in an androgen receptor degrader resulted in a PROTAC with sub-nanomolar DC50.
Experimental Protocols for Key Assays
The objective comparison of different PROTAC linkers relies on robust and standardized experimental methodologies. Below are detailed protocols for essential assays used in the characterization of PROTAC performance.
Western Blot for Protein Degradation
This is the most common method to quantify the degradation of the target protein.
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation percentage) values.
Ternary Complex Formation Assays
Assessing the formation of the ternary complex is crucial to understanding the mechanism of action of a PROTAC.
Co-Immunoprecipitation (Co-IP):
-
Cell Treatment and Lysis: Treat cells with the PROTAC and lyse as described for Western Blotting.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or the E3 ligase, coupled to protein A/G beads, overnight at 4°C.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Analysis: Elute the protein complexes from the beads and analyze the presence of all three components (target protein, E3 ligase, and PROTAC-bound components if a tagged PROTAC is used) by Western blotting.
Surface Plasmon Resonance (SPR):
-
Immobilization: Immobilize the purified E3 ligase onto an SPR sensor chip.
-
Binding Analysis: Inject the target protein alone, the PROTAC alone, and a mixture of the target protein and PROTAC over the chip surface.
-
Data Analysis: Monitor the changes in the SPR signal to determine the binding affinities (KD) and kinetics (kon and koff) of the binary and ternary complexes.
In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein induced by the PROTAC.
Methodology:
-
Reaction Setup: In a reaction tube, combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and the E3 ligase complex.
-
PROTAC Addition: Add the PROTAC of interest to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time.
-
Analysis: Stop the reaction and analyze the ubiquitination of the target protein by Western blotting using an anti-ubiquitin antibody or an antibody against the target protein to observe higher molecular weight bands corresponding to ubiquitinated forms.
Conclusion
The judicious selection of a PROTAC linker is a critical step in the development of effective targeted protein degraders. While this compound and other flexible PEG linkers are valuable tools, a comprehensive linker optimization strategy should include the evaluation of alternatives such as alkyl chains and rigid linkers. The choice of linker can have a profound and often unpredictable impact on a PROTAC's degradation efficiency, selectivity, and overall drug-like properties. By systematically evaluating a diverse range of linker architectures for specific E3 ligases and target proteins, researchers can unlock the full therapeutic potential of this transformative technology. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and optimization of next-generation PROTACs.
References
The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. A key determinant of a PROTAC's success lies in the composition and length of its linker, with polyethylene (B3416737) glycol (PEG) chains being a prevalent choice due to their hydrophilicity and tunable nature.[1][2] This guide provides a comparative study of PROTACs with varying PEG chain lengths, supported by experimental data, to illuminate the impact of this crucial component on degradation efficacy and pharmacokinetic properties.
The linker in a PROTAC molecule is far more than a simple spacer; it actively influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1][] An optimal linker length is paramount for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[4] A linker that is too short can introduce steric hindrance, preventing the formation of a stable ternary complex, while an overly long linker may result in inefficient ubiquitination.
Comparative Efficacy of PROTACs with Different PEG Linker Lengths
Systematic investigations have demonstrated that the length of the PEG linker can profoundly affect the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is highly dependent on the specific target protein and the recruited E3 ligase.
Estrogen Receptor α (ERα)-Targeting PROTACs
A foundational study systematically explored the effect of linker length on the degradation of ERα, a key target in breast cancer. The study utilized a series of PROTACs with varying atom chain lengths connecting an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand. The results demonstrated a clear dependence of ERα degradation on linker length, with a 16-atom chain length proving to be optimal.
| PROTAC (Linker Atom Length) | DC50 (µM) | Dmax (%) | ER Binding Affinity (Ki, nM) |
| 9 atoms | > 100 | < 20 | ~10 |
| 12 atoms | ~50 | ~60 | ~10 |
| 16 atoms | ~10 | > 80 | ~10 |
| 19 atoms | ~50 | ~50 | ~10 |
| 21 atoms | > 100 | < 30 | ~10 |
Table 1: Impact of Linker Length on ERα Degradation. Data synthesized from multiple sources.
TANK-binding kinase 1 (TBK1)-Targeting PROTACs
In the context of TBK1 degradation, studies have shown that longer linkers can be more effective. PROTACs with linkers shorter than 12 atoms showed no significant degradation, whereas those with longer PEG chains exhibited robust degradation potential.
| Linker Type | Linker Length (atoms) | Degradation Activity |
| Alkyl/Ether | < 12 | No degradation |
| PEG | > 12 | Effective degradation |
Table 2: Linker Length and TBK1 Degradation.
Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs
PROTACs targeting BRD4 have also demonstrated the importance of linker optimization. A study developing DCAF15-based PROTACs for BRD4 degradation synthesized a series of compounds with varying PEG linker lengths. Among the twelve compounds, the most potent degrader, DP1, was identified with a specific linker configuration. While detailed DC50 and Dmax values for all linker variations were not provided in a single table, the study highlighted the critical role of the linker in achieving high degradation efficacy.
Impact on Physicochemical and Pharmacokinetic Properties
The length of the PEG linker also significantly influences the physicochemical properties of the PROTAC, which in turn affects its pharmacokinetics and bioavailability.
-
Solubility: PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility of the PROTAC molecule. However, excessively long PEG chains can increase the polar surface area, which may reduce cell permeability.
-
Cell Permeability: The ability of a PROTAC to cross the cell membrane is a critical factor for its efficacy. The unique structural characteristics of PROTACs, such as high molecular weight, often pose challenges to cellular permeability. The linker's length and composition can modulate this property.
-
Metabolic Stability: The linker can influence the metabolic stability of the PROTAC. The incorporation of more stable chemical moieties within the linker can reduce the risk of in vivo degradation.
Experimental Protocols
Accurate characterization of PROTACs requires robust experimental methodologies. Below are detailed protocols for key experiments.
Western Blot for PROTAC-Induced Degradation
This protocol is fundamental for quantifying the degradation of a target protein.
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a protein assay like the BCA assay.
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and boil to denature the proteins.
4. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
6. Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Cellular Permeability Assays
Assessing the ability of a PROTAC to enter cells is crucial.
1. Parallel Artificial Membrane Permeability Assay (PAMPA):
-
This high-throughput, cell-free assay measures the passive diffusion of a compound across an artificial lipid membrane.
-
The rate of diffusion from a donor to an acceptor compartment is used to calculate the apparent permeability coefficient (Papp).
2. Caco-2 Permeability Assay:
-
This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.
-
It provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logical relationship of linker length and outcome.
References
Validating PROTAC-Mediated Protein Degradation: A Comparative Guide to Western Blot Analysis and Its Alternatives
For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation, robust and reliable validation of PROTAC (Proteolysis Targeting Chimera) efficacy is paramount. This guide provides a comprehensive comparison of the gold-standard Western blot analysis with contemporary alternative techniques, offering insights into their respective strengths, weaknesses, and ideal applications. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most appropriate validation strategy for your research needs.
Proteolysis-targeting chimeras are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest.[1] Validating this degradation event is a critical step in PROTAC development.[2] Western blotting has traditionally been the workhorse for this purpose, allowing for the visualization and semi-quantitative analysis of protein levels.[1] However, the demand for higher throughput, improved quantitation, and deeper mechanistic understanding has spurred the adoption of several alternative methods. This guide will compare and contrast traditional Western blot with Capillary Western Blot (e.g., Jess), In-Cell Western (ICW), HiBiT-based luminescent assays, mass spectrometry-based proteomics, and flow cytometry.
The PROTAC Mechanism of Action
A PROTAC molecule consists of a ligand that binds to the target protein (protein of interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1] Effective validation methods must be able to accurately quantify the resulting decrease in POI levels.
Comparative Analysis of Validation Techniques
The choice of a validation method depends on various factors, including the stage of the drug discovery process, the required throughput, the availability of specific reagents, and the desired level of quantitative rigor. The following table summarizes the key performance characteristics of Western blot and its alternatives.
| Feature | Traditional Western Blot | Capillary Western Blot (Jess) | In-Cell Western | HiBiT Assay | Mass Spectrometry (Proteomics) | Flow Cytometry |
| Principle | Size-based separation and antibody detection on a membrane. | Automated, capillary-based size separation and immunodetection. | In-plate immunofluorescence of fixed cells. | Luminescence from a split-luciferase tag on the target protein. | Unbiased identification and quantification of peptides. | Antibody-based fluorescent detection in single cells. |
| Throughput | Low to Medium | Medium to High | High | High | Low to Medium | High |
| Time to Result | 1-3 days | 3-5 hours | ~4-6 hours | Real-time to a few hours | Days to weeks | ~4-6 hours |
| Sample Input | 10-50 µg lysate | 0.2-5 µg lysate | 10,000-40,000 cells/well | 5,000-20,000 cells/well | 50-200 µg lysate | 100,000+ cells |
| Quantitative Output | Semi-quantitative | Quantitative | Quantitative | Quantitative | Highly Quantitative | Quantitative |
| Dynamic Range | Limited | >3 logs | 2-3 logs | >5 logs | >4 logs | 3-4 logs |
| Reproducibility | Moderate | High | High | High | High | High |
| Multiplexing | Limited (stripping/reprobing) | Up to 4 targets | Up to 2 targets | Limited | Proteome-wide | High (10+ parameters) |
| Off-Target Analysis | Targeted (requires specific antibodies) | Targeted | Targeted | No | Unbiased, proteome-wide | Targeted |
| Reagent Requirement | Specific primary & secondary antibodies | Specific primary & secondary antibodies | Specific primary antibodies | CRISPR-engineered cell line | None (for label-free) | Fluorescently-conjugated antibodies |
| Cost per Sample | Low | High | Medium | Medium (cell line development) | Very High | Medium to High |
Experimental Workflows and Logical Frameworks
A robust validation workflow often involves a combination of these techniques, starting with higher throughput methods for initial screening and progressing to more detailed, lower throughput methods for lead optimization and mechanistic studies.
Detailed Experimental Protocols
Traditional Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for quantifying the degradation of a target protein in cultured cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should be used on the same blot.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Capillary Western Blot (Jess) Protocol Outline
This automated method significantly reduces hands-on time and improves reproducibility.
-
Sample Preparation: Prepare cell lysates and quantify protein concentration as for traditional Western blot.
-
Assay Plate Preparation: Load the prepared protein lysates, primary antibodies, secondary antibodies, and chemiluminescent substrate into a designated assay plate.
-
Instrument Run: Place the assay plate and a capillary cartridge into the Jess instrument. The instrument automates protein separation, immobilization, immunoprobing, and detection.
-
Data Analysis: The system software automatically analyzes the data, providing quantitative results such as peak area, which is proportional to protein amount.
In-Cell Western (ICW) Protocol Outline
ICW is a plate-based immunofluorescence method that quantifies protein levels in fixed cells.
-
Cell Seeding and Treatment: Seed cells in a 96- or 384-well plate and treat with the PROTAC.
-
Fixation and Permeabilization: Fix the cells with formaldehyde, then permeabilize with a detergent (e.g., Triton X-100).
-
Immunostaining: Block non-specific binding, then incubate with a primary antibody against the target protein. A second primary antibody for a normalization protein (e.g., a nuclear stain) can be used simultaneously.
-
Secondary Antibody Incubation: Incubate with species-specific secondary antibodies conjugated to near-infrared fluorophores.
-
Imaging and Analysis: Scan the plate using a compatible imager. The software quantifies the fluorescence intensity for both the target and normalization proteins in each well.
HiBiT Assay Protocol Outline
This assay provides real-time monitoring of protein degradation in live cells.
-
Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein in a cell line stably expressing the complementary LgBiT subunit.
-
Cell Seeding and Treatment: Seed the engineered cells in a white, opaque 96- or 384-well plate. Add the Nano-Glo® live-cell substrate.
-
PROTAC Addition: Add the PROTAC at various concentrations.
-
Luminescence Measurement: Measure luminescence kinetically over time using a plate reader. A decrease in luminescence directly correlates with the degradation of the HiBiT-tagged protein.
Mass Spectrometry-Based Proteomics for Off-Target Analysis
This unbiased approach can identify and quantify thousands of proteins, making it ideal for assessing PROTAC selectivity.
-
Cell Culture and Treatment: Treat cells with the PROTAC, a vehicle control, and potentially a negative control PROTAC.
-
Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using trypsin.
-
Peptide Labeling (Optional): For quantitative analysis, peptides from different conditions can be labeled with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
Data Analysis: Use specialized software to identify proteins and quantify their relative abundance between treated and control samples. Proteins that are significantly downregulated are potential on- or off-targets.
Flow Cytometry Protocol Outline
Flow cytometry allows for the quantification of protein levels on a single-cell basis.
-
Cell Treatment and Harvesting: Treat cells with the PROTAC and harvest them.
-
Fixation and Permeabilization: Fix and permeabilize the cells to allow antibody access to intracellular targets.
-
Immunostaining: Incubate the cells with a fluorescently conjugated primary antibody against the target protein.
-
Data Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of thousands of individual cells.
-
Data Analysis: Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI), which is proportional to the protein level.
Conclusion
While traditional Western blotting remains a valuable tool for validating PROTAC-mediated protein degradation, a variety of powerful alternatives now offer significant advantages in terms of throughput, quantitation, and the scope of analysis. For high-throughput screening and initial structure-activity relationship studies, methods like In-Cell Western and HiBiT assays are highly effective. For precise and reproducible quantification, automated Capillary Western blotting is a superior choice. To gain a comprehensive understanding of a PROTAC's selectivity and potential off-target effects, mass spectrometry-based proteomics is the gold standard. By understanding the principles and protocols of each technique, researchers can design a robust and efficient validation cascade, accelerating the development of novel protein-degrading therapeutics. The integration of these orthogonal methods provides a higher degree of confidence in the efficacy and specificity of PROTAC candidates.
References
A Comparative Guide to the Pharmacokinetic Properties of PROTACs: Spotlight on m-PEG3-S-PEG1-C2-Boc and Alternative Linkers
For Researchers, Scientists, and Drug Development Professionals
The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically influenced by the linker component connecting the target protein binder and the E3 ligase ligand. The linker's chemical nature, length, and rigidity significantly impact a PROTAC's pharmacokinetic (PK) profile, affecting its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetic properties of PROTACs, with a focus on those utilizing a flexible polyethylene (B3416737) glycol (PEG)-based linker, exemplified by structures similar to m-PEG3-S-PEG1-C2-Boc, and contrasts them with PROTACs featuring alternative linker types, such as rigid and alkyl-based linkers.
The Role of the Linker in PROTAC Pharmacokinetics
The linker is not merely a spacer but an active modulator of a PROTAC's drug-like properties. Flexible linkers, like PEG chains, are often employed to enhance solubility and cell permeability. The hydrophilicity of PEG linkers can improve the aqueous solubility of often lipophilic PROTAC molecules. In contrast, rigid linkers, which may incorporate cyclic structures, can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency, but may present challenges in terms of solubility and permeability. Alkyl chains represent a more hydrophobic and flexible linker class, which can also influence cell permeability and metabolic stability.
Comparative Pharmacokinetic Data
Direct pharmacokinetic data for a PROTAC containing the specific this compound linker is not extensively available in the public domain. Therefore, this guide utilizes data from well-characterized, clinically advanced PROTACs that feature representative linker types to draw meaningful comparisons. ARV-471 (Vepdegestrant), with its PEG-containing linker, serves as a surrogate for the flexible PEG linker class. ARV-110 (Bavdegalutamide), with its more constrained, rigid linker, provides a comparator. While specific data for a simple alkyl linker PROTAC is sparse, general trends from the literature are discussed.
| Parameter | PROTAC with PEG-like Linker (ARV-471) | PROTAC with Rigid Linker (ARV-110) | PROTAC with Alkyl Linker (General Trends) |
| Oral Bioavailability (F%) | Rat: 24.12%[1] | Rat: 23.83%[2] | Generally lower, can be improved with formulation. |
| Clearance (CL) | Rat: 1053 mL/h/kg[1] | Rat: 413.6 ± 31.7 mL/h/kg[2] | Variable, can be susceptible to oxidative metabolism. |
| Volume of Distribution (Vss) | Rat: High | Rat: 2366 ± 402.2 mL/kg[2] | Can be high due to lipophilicity. |
| Half-life (t1/2) | Rat: Long | Rat: Long | Variable, depends on metabolic stability. |
| Maximum Concentration (Cmax) | Dose-dependent increase in plasma exposure. | Dose-proportional exposure. | Highly dependent on formulation and absorption. |
| Area Under the Curve (AUC) | Dose-dependent increase in plasma exposure. | Dose-proportional exposure. | Generally lower than more soluble counterparts. |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical study to assess the oral bioavailability and pharmacokinetic profile of a novel PROTAC.
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with free access to food and water. Animals are fasted overnight before oral dosing.
-
Dosing:
-
Intravenous (IV) Group: PROTAC is formulated in a suitable vehicle (e.g., 5% DMSO, 10% Solutol HS 15, 85% saline) and administered as a single bolus dose (e.g., 2 mg/kg) via the tail vein.
-
Oral (PO) Group: PROTAC is formulated in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water) and administered as a single dose (e.g., 5 mg/kg).
-
-
Blood Sampling:
-
Serial blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation: Blood samples are centrifuged at 4°C (e.g., 4000 rpm for 10 minutes) to separate the plasma. The plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key PK parameters including Cmax, Tmax, AUC, t1/2, CL, and Vss. Oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
LC-MS/MS Bioanalytical Method for PROTAC Quantification in Plasma
This protocol describes a general method for quantifying a PROTAC in plasma samples.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 20 µL of plasma, add 100 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (IS).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient elution to separate the analyte from endogenous plasma components.
-
Flow Rate: e.g., 0.4 mL/min.
-
Injection Volume: e.g., 5 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the PROTAC and the internal standard.
-
-
Method Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.
Visualizing Experimental Workflows and Signaling Pathways
Caption: Workflow for a typical preclinical pharmacokinetic study of a PROTAC.
Caption: The general mechanism of action for PROTAC-mediated protein degradation.
References
head-to-head comparison of different E3 ligase ligands with the same linker
A Head-to-Head Comparison of E3 Ligase Ligands for PROTAC Development
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
In the field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules work by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[1][2] The choice of E3 ligase ligand is a critical design parameter that profoundly influences a PROTAC's degradation efficiency (DC50 and Dmax), selectivity, and overall pharmacological properties.[3]
This guide provides a comparative analysis of commonly used E3 ligase ligands, focusing on those that recruit the Cereblon (CRBN) and von Hippel-Lindau (VHL) E3 ligases. While direct head-to-head comparisons of PROTACs where only the E3 ligase ligand is varied are not always available in the literature, this document compiles data from various studies to offer an informative overview.[3][4] We will delve into quantitative performance data, detailed experimental protocols, and visual representations of the underlying biological processes and workflows to aid researchers in the rational design of next-generation protein degraders.
The PROTAC Mechanism of Action: A Signaling Pathway Overview
PROTACs leverage the cell's natural ubiquitin-proteasome system (UPS) to eliminate target proteins. The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.
Comparative Analysis of E3 Ligase Ligands
The selection of an E3 ligase ligand is a crucial decision in PROTAC design. The two most widely utilized E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).
Part A: Cereblon (CRBN) Ligands
CRBN ligands are derived from immunomodulatory drugs (IMiDs), including thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931). These ligands are relatively small and often contribute to favorable oral bioavailability. Pomalidomide and lenalidomide generally exhibit higher binding affinity to CRBN compared to thalidomide, which can translate to more potent degradation.
| Parameter | Thalidomide | Lenalidomide | Pomalidomide |
| Binding Affinity to CRBN | Lower | Higher than Thalidomide | Highest |
| Typical Degradation Potency | Less Potent | Potent | Highly Potent |
| Neosubstrate Degradation | Lower Potential | Higher Potential | Higher Potential |
| Synthetic Accessibility | Readily Available | Readily Available | Readily Available |
| Linker Attachment Point | Phthalimide Ring | Phthalimide Ring | Phthalimide Ring (Amino Group) |
Note: The values and characteristics in this table are compiled from multiple sources and may vary depending on the specific PROTAC architecture and experimental conditions.
Part B: Von Hippel-Lindau (VHL) Ligands
VHL ligands are typically derived from the HIF-1α peptide that binds to VHL. Small molecule mimetics, such as VH032 and its derivatives like VH101, have been developed for use in PROTACs. These ligands are well-characterized, and extensive structural information is available to guide PROTAC design. The development of more potent ligands like VH101, which shows an increased binding affinity over VH032, offers opportunities to enhance PROTAC efficacy.
| Parameter | VH032 | VH101 |
| Binding Affinity to VHL (Kd) | ~185 nM | ~44 nM |
| Cellular Potency | Potent | More Potent than VH032 |
| Basis of Design | (2S,4R)-4-hydroxyproline core | (2S,4R)-4-hydroxyproline core with α-fluorine and cyclopropyl (B3062369) modifications |
| Common Linker Attachment | Multiple positions explored (N-terminal amide, phenolic group, etc.) | N-terminal amide |
Note: Binding affinities are based on published data and can vary with experimental setup.
Quantitative Performance Data: A Head-to-Head Overview
To illustrate the performance differences that can arise from switching the E3 ligase ligand, the following table summarizes data for PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-studied cancer target.
Disclaimer: The data below is compiled from different studies for illustrative purposes. A direct head-to-head comparison requires that the PROTACs share the identical POI binder and linker, which is not always the case in the cited literature. Variations in linker chemistry and attachment points can significantly impact performance.
| Target Protein | E3 Ligase Recruited | Representative PROTAC | DC50 | Dmax | Cell Line |
| BRD4 | CRBN | dBET1 | ~25 nM | >95% | HeLa |
| BRD4 | VHL | MZ1 | ~8 nM | ~90% | HeLa |
| BRD4 | CRBN | ARV-825 (Pomalidomide-based) | < 1 nM | >90% | Burkitt's Lymphoma (BL) cells |
| BRD4 | VHL | ARV-771 | Low nM range | >90% | 22Rv1 |
Data compiled from multiple sources. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture and experimental conditions (e.g., cell line, treatment time).
Experimental Design and Protocols
A systematic evaluation is crucial for comparing the efficacy of different PROTACs. A typical workflow involves synthesizing the compounds and then subjecting them to a series of biochemical and cell-based assays to determine ternary complex formation, degradation potency, and downstream functional effects.
Key Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of results. Below are generalized protocols for key assays used to characterize PROTACs.
1. Western Blot for Protein Degradation (DC50/Dmax Determination)
This method quantifies the reduction in target protein levels following PROTAC treatment.
-
Objective: To determine the concentration of a PROTAC that results in 50% degradation of the target protein (DC50) and the maximum percentage of degradation achieved (Dmax).
-
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa, HEK293) at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.
-
SDS-PAGE and Western Blot: Separate the protein lysates via SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control and plot the results against the log of the PROTAC concentration to determine DC50 and Dmax values using non-linear regression.
-
2. Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.
-
Objective: To confirm and quantify the formation of the POI-PROTAC-E3 ligase ternary complex within living cells.
-
Methodology:
-
Cell Preparation: Co-express the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase (e.g., CRBN or VHL) fused to a HaloTag® (energy acceptor) in cells such as HEK293.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the E3 ligase fusion protein.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A PROTAC-dependent increase in this ratio indicates ternary complex formation. Plotting the ratio against PROTAC concentration often yields a bell-shaped curve due to the "hook effect" at high concentrations.
-
3. Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the downstream pharmacological effect of target protein degradation on cell health.
-
Objective: To measure the impact of PROTAC-induced protein degradation on cell proliferation and viability.
-
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for an extended period (e.g., 72 hours).
-
Reagent Addition: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results against the log of the PROTAC concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Logical Framework for Ligand Comparison
When comparing E3 ligase ligands, the ideal experimental design isolates the ligand as the sole variable. By keeping the POI binder and the linker constant, any observed differences in degradation efficiency or ternary complex formation can be more directly attributed to the properties of the E3 ligase ligand and its interaction with its cognate E3 ligase.
Conclusion
The choice of E3 ligase ligand is a cornerstone of PROTAC design, with significant consequences for potency, selectivity, and therapeutic potential. While both CRBN and VHL can be recruited to effectively degrade a wide range of target proteins, they possess distinct characteristics. CRBN ligands like pomalidomide often yield highly potent degraders, whereas VHL-based PROTACs benefit from a wealth of structural data that can guide rational design. Ultimately, the optimal E3 ligase for a given target may depend on factors including the specific POI binder, the cellular context, and the desired pharmacological profile. A systematic, head-to-head comparison using a consistent linker and POI-binding moiety, evaluated through the robust experimental protocols outlined in this guide, is invaluable for identifying the most promising degrader candidates.
References
Confirming the Mechanism of Action for a Newly Synthesized PROTAC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of a newly synthesized Proteolysis Targeting Chimera (PROTAC). It offers a comparative analysis of experimental approaches for PROTACs that recruit two of the most utilized E3 ubiquitin ligases: von Hippel-Lindau (VHL) and Cereblon (CRBN). By presenting key experimental data and detailed protocols, this guide aims to equip researchers with the necessary tools to rigorously characterize their novel PROTAC molecules.
The PROTAC Mechanism of Action: A Tale of Two E3 Ligases
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein.[1] This is accomplished by the PROTAC simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity results in the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome. The choice of the E3 ligase, most commonly VHL or CRBN, can significantly influence the PROTAC's efficacy, selectivity, and pharmacological properties.[][3]
Diagram of the PROTAC Signaling Pathway
Caption: General mechanism of PROTAC-induced protein degradation.
Comparative Performance of VHL and CRBN-Recruiting PROTACs
The selection of the E3 ligase is a critical decision in PROTAC design. While both VHL and CRBN have been successfully utilized to degrade a wide range of targets, their intrinsic properties can lead to different outcomes.
Table 1: Quantitative Comparison of VHL- and CRBN-Recruiting PROTACs
| PROTAC Target | E3 Ligase Recruited | PROTAC Example | DC50 (nM) | Dmax (%) | Ternary Complex EC50 (nM) | Reference |
| FLT3 | VHL | FLT3-PROTAC-1 | 10 | >90 | Not Reported | [1] |
| FLT3 | CRBN | FLT3-PROTAC-2 | 5 | >95 | Not Reported | [1] |
| KRAS G12D | VHL | KRAS-VHL-PROTAC | 100 | ~80 | Not Reported | |
| KRAS G12D | CRBN | KRAS-CRBN-PROTAC | >1000 | <20 | Not Reported | |
| BTK | CRBN | NC-1 | 2.2 | 97 | Not Reported | |
| TBK1 | VHL | Compound 3i | 12 | 96 | Not Reported | |
| METTL3 | CRBN | ZW30441 | 440 | 80 | Not Reported |
Note: The data presented is compiled from different studies and should be interpreted with consideration for the varying experimental conditions.
Experimental Workflow for PROTAC Mechanism of Action Validation
A rigorous and systematic experimental workflow is essential to unequivocally confirm the mechanism of action of a newly synthesized PROTAC.
Diagram of the Experimental Workflow
Caption: A stepwise workflow for validating the mechanism of action of a novel PROTAC.
Detailed Experimental Protocols
Protein Degradation Assay (Western Blot)
Objective: To quantify the reduction in the levels of the target protein following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Denature the proteins by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imager.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Ternary Complex Formation Assay (NanoBRET™)
Objective: To confirm the PROTAC-induced formation of the ternary complex (POI-PROTAC-E3 ligase) in live cells.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (VHL or CRBN) fused to HaloTag® (acceptor).
-
Cell Plating and Labeling: Plate the transfected cells in a 96-well plate. Label the HaloTag®-E3 ligase fusion with the HaloTag® NanoBRET™ 618 Ligand.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC. To observe ternary complex formation without subsequent degradation, cells can be pre-treated with a proteasome inhibitor (e.g., MG132).
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
In Vitro Ubiquitination Assay
Objective: To directly demonstrate that the PROTAC facilitates the ubiquitination of the target protein by the recruited E3 ligase.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine purified recombinant proteins: E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase complex (VHL or CRBN), the target protein, and biotinylated ubiquitin in a reaction buffer containing ATP.
-
PROTAC Addition: Add the PROTAC at various concentrations or a vehicle control.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours to allow for the ubiquitination reaction to proceed.
-
Detection by Western Blot: Stop the reaction by adding Laemmli buffer and boiling. Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with streptavidin-HRP to detect biotinylated ubiquitin, or with an antibody specific to the target protein to observe the appearance of higher molecular weight ubiquitinated species.
E3 Ligase Dependency Validation (CRISPR/Cas9 Knockout)
Objective: To confirm that the PROTAC-mediated degradation of the target protein is dependent on the intended E3 ligase.
Methodology:
-
Generate E3 Ligase Knockout Cells: Use CRISPR/Cas9 to generate a stable knockout of the targeted E3 ligase (VHL or CRBN) in the cell line of interest.
-
Validate Knockout: Confirm the absence of the E3 ligase protein in the knockout cells by Western blot.
-
PROTAC Treatment: Treat both wild-type and E3 ligase knockout cells with the PROTAC at a concentration that induces significant degradation in wild-type cells.
-
Analysis: Assess the levels of the target protein in both cell lines by Western Blot.
-
Interpretation: Abolished or significantly reduced degradation of the target protein in the knockout cells compared to the wild-type cells confirms the dependency on the specific E3 ligase.
Diagram of the Logical Relationship for E3 Ligase Dependency
Caption: Logical framework for validating E3 ligase dependency using knockout cells.
Off-Target Protein Degradation Analysis (Global Proteomics)
Objective: To identify unintended protein degradation caused by the PROTAC.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration that gives maximal target degradation and a vehicle control.
-
Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the proteins in each sample. Compare the protein abundance between the PROTAC-treated and control samples to identify proteins that are significantly downregulated.
-
Validation: Validate potential off-targets using orthogonal methods such as Western blotting.
By following this comprehensive guide, researchers can systematically and rigorously validate the mechanism of action of their newly synthesized PROTACs, providing a solid foundation for further preclinical and clinical development.
References
Safety Operating Guide
Standard Operating Procedure: Disposal of m-PEG3-S-PEG1-C2-Boc
For Research Use Only. Not for use in diagnostic procedures.
This document provides essential guidance on the proper disposal of the PROTAC linker m-PEG3-S-PEG1-C2-Boc. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure laboratory safety and environmental compliance.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. This procedure is based on general best practices for laboratory chemical waste disposal. It is mandatory to obtain the official SDS from your supplier and consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.
Immediate Safety and Handling
Prior to disposal, ensure that all personnel handling this compound are equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Characterization
While the specific hazards are detailed in the SDS, based on its chemical structure, this compound should be treated as a hazardous waste. The molecule contains a Boc-protected amine and polyethylene (B3416737) glycol (PEG) chains. Many organic molecules of this nature are classified as chemical waste and are not suitable for drain or general trash disposal.
Never assume a laboratory chemical is non-hazardous. Unless explicitly confirmed by the EHS department, all chemical waste must be treated as hazardous.[1]
Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.[2]
-
Solid Waste: Collect any solid this compound, along with any contaminated items (e.g., weigh boats, contaminated paper towels, gloves), in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a designated liquid hazardous waste container.
-
Ensure the container is made of a material compatible with the solvent used.
-
Do not mix this waste stream with other incompatible waste types (e.g., strong acids, bases, or oxidizers).[2] For instance, Boc-protected amines are sensitive to strong acids.
-
Waste Container Management
Adherence to proper container management is a key aspect of laboratory safety and regulatory compliance.
-
Container Type: Use only approved hazardous waste containers that are in good condition and have a secure, leak-proof screw-top cap.[3]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[2] Do not use abbreviations or chemical formulas. The label should also indicate the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of laboratory personnel.
-
Container Status: Keep waste containers closed at all times, except when adding waste. Do not overfill containers; leave at least one inch of headspace to allow for expansion.
| Waste Type | Container Specification | Labeling Requirement | Storage Location |
| Solid this compound | Leak-proof, compatible solid waste container with a secure lid. | "Hazardous Waste," "this compound," and other components if mixed. | Designated Satellite Accumulation Area (SAA). |
| This compound in Solution | Leak-proof, compatible liquid waste container with a screw-top cap. | "Hazardous Waste," "this compound," solvent name(s), and approximate concentrations. | Designated Satellite Accumulation Area (SAA). |
Final Disposal Protocol
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.
Step 1: Request a Pickup Once your hazardous waste container is full, or if you are discontinuing the use of this chemical, contact your institution's EHS department to schedule a waste pickup.
Step 2: Documentation Complete any necessary waste manifests or tracking forms as required by your institution and the waste disposal contractor.
Step 3: Await Collection Ensure the waste is stored safely in the SAA until it is collected by authorized personnel.
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain.
-
DO NOT dispose of this compound in the regular trash.
-
DO NOT allow the chemical to evaporate in a fume hood as a method of disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling m-PEG3-S-PEG1-C2-Boc
Essential Safety and Handling Guide for m-PEG3-S-PEG1-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Personal Protective Equipment (PPE)
The structural components of this compound suggest potential for skin and eye irritation. Boc-protected polyethylene (B3416737) glycol compounds may also cause respiratory irritation. Therefore, a comprehensive PPE strategy is the first line of defense against potential exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye & Face Protection | Safety Goggles or Face Shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] | Protects against potential splashes and airborne particles. The individual components suggest irritant properties.[1] |
| Skin Protection | Nitrile Gloves | Chemical-resistant, disposable. | Nitrile gloves offer good resistance against a variety of chemicals. Always inspect gloves before use and change them immediately if contaminated.[1] |
| Laboratory Coat | Standard, full-sleeved. | Prevents skin contact with the chemical.[1][2] | |
| Respiratory Protection | NIOSH-approved respirator | Recommended if ventilation is inadequate or if handling large quantities that may generate dust or aerosols. | Handling in a certified chemical fume hood is the primary method to minimize inhalation risk. |
Operational Plan: Step-by-Step Handling Procedures
Proper handling techniques are critical to minimize exposure and maintain the quality of the compound.
Preparation and Weighing:
-
Designated Area: Conduct all handling and weighing of this compound within a certified chemical fume hood to minimize inhalation of any potential fumes or dust.
-
Gather Materials: Ensure all necessary equipment, such as spatulas, weigh boats, and glassware, is clean and readily accessible before starting.
-
Weighing: If weighing the solid compound, do so in a ventilated balance enclosure or within the fume hood to avoid generating airborne dust. Use appropriate tools to handle the material and avoid creating dust clouds.
Dissolving and Use:
-
Solvent Addition: When dissolving the compound, slowly add the solvent to the solid to prevent splashing.
-
Container Sealing: Keep the container tightly sealed when not in use to protect from moisture and atmospheric contaminants.
-
Avoid Contact: Take all necessary precautions to prevent contact with eyes, skin, and clothing.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and associated waste is crucial for environmental and personnel safety. While polyethylene glycol is generally considered non-toxic and environmentally harmless, it is essential to follow institutional and local regulations for chemical waste disposal.
Segregation and Collection:
-
Waste Stream: Collect all waste materials, including unused compounds, contaminated labware (e.g., weigh boats, pipette tips), and used PPE, in a designated and clearly labeled hazardous waste container.
-
Labeling: Ensure the waste container is clearly labeled with the full chemical name and indicates that it is "Hazardous Waste."
-
Compatibility: Store chemical wastes segregated by compatibility, not alphabetically.
Disposal Procedure:
-
Containerization: Use a compatible and sealable container for waste accumulation.
-
Institutional Protocol: Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not pour chemical waste down the drain unless explicitly permitted by your environmental health and safety office.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
